Product packaging for 3-(Thiophen-2-yl)propanal(Cat. No.:CAS No. 26359-21-7)

3-(Thiophen-2-yl)propanal

Cat. No.: B15286408
CAS No.: 26359-21-7
M. Wt: 140.20 g/mol
InChI Key: AZAXFLWCDPQVHO-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)propanal is an organic compound featuring a propanal chain linked to a thiophen-2-yl group . With the molecular formula C7H8OS and a molecular weight of 140.21 g/mol, this building block is valuable in organic synthesis and medicinal chemistry research . The structure, which can be represented by the SMILES notation C1=CSC(=C1)CCC=O, incorporates both an aldehyde functional group and a thiophene heterocycle . The aldehyde group is highly reactive, making the compound a versatile precursor for synthesizing various derivatives, including Schiff bases, alcohols, and carboxylic acids through common reactions like condensations and reductions. The presence of the electron-rich thiophene ring, a common pharmacophore, suggests potential utility in the design and development of novel pharmaceutical compounds and functional materials. Researchers may employ this compound as a key intermediate in the exploration of new therapeutic agents or as a model compound in structural and mechanistic studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8OS B15286408 3-(Thiophen-2-yl)propanal CAS No. 26359-21-7

Properties

CAS No.

26359-21-7

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

3-thiophen-2-ylpropanal

InChI

InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h2,4-6H,1,3H2

InChI Key

AZAXFLWCDPQVHO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCC=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(Thiophen-2-yl)propanal: Core Properties and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3-(Thiophen-2-yl)propanal, a thiophene derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and predictive models to offer a robust profile. It covers physicochemical properties, proposed synthetic and purification protocols, and predicted spectroscopic data for characterization. Furthermore, this guide discusses the potential biological significance of this compound in the context of the known activities of thiophene-containing compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using logical diagrams.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities.[1][2] The thiophene ring is considered a bioisostere of the benzene ring and is a key structural motif in numerous approved drugs.[2] Thiophene-containing molecules have demonstrated diverse biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The aldehyde functional group, being a versatile synthetic handle, further enhances the potential of thiophene aldehydes as intermediates in the synthesis of novel therapeutic agents.[5] This guide focuses on the saturated aldehyde, this compound, providing a detailed examination of its fundamental characteristics.

Physicochemical Properties

PropertyValue (this compound)Value (3-(Thiophen-2-yl)prop-2-enal)Data Source
Molecular Formula C₇H₈OSC₇H₆OSPubChem[6][7]
Molecular Weight 140.20 g/mol 138.19 g/mol PubChem[6][7]
CAS Number Not assigned14756-03-7PubChem[7]
Appearance Predicted: Colorless to pale yellow liquid--
Boiling Point Predicted: Higher than 3-(Thiophen-2-yl)prop-2-enal--
Solubility Predicted: Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane)--
XLogP3 1.8 (Predicted)1.6PubChem[6][7]

Synthesis and Purification

A plausible and efficient synthetic route to this compound is the selective reduction of the carbon-carbon double bond of the readily available α,β-unsaturated aldehyde, 3-(Thiophen-2-yl)prop-2-enal.

Experimental Protocol: Selective Catalytic Hydrogenation

This protocol is based on general methods for the chemoselective reduction of α,β-unsaturated aldehydes.[8][9][10]

Materials:

  • 3-(Thiophen-2-yl)prop-2-enal

  • Raney Nickel (catalyst)[8]

  • Hydrogen gas (H₂)

  • Solvent (e.g., Ethanol, Tetrahydrofuran)

  • Standard laboratory glassware for inert atmosphere reactions

  • Filtration apparatus

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Thiophen-2-yl)prop-2-enal in a suitable solvent (e.g., ethanol).

  • Carefully add a catalytic amount of Raney Nickel to the solution.

  • Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified using standard laboratory techniques.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Prepare a silica gel column using the chosen eluent system.

  • Load the crude product onto the column.

  • Elute the column with the eluent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.

Logical Workflow for Synthesis and Purification

Synthesis_Purification Start 3-(Thiophen-2-yl)prop-2-enal Reaction Selective Catalytic Hydrogenation (Raney Ni, H₂) Start->Reaction Filtration Filtration (Removal of Catalyst) Reaction->Filtration Concentration1 Solvent Evaporation Filtration->Concentration1 Crude_Product Crude this compound Concentration1->Crude_Product Purification Silica Gel Column Chromatography Crude_Product->Purification Concentration2 Solvent Evaporation Purification->Concentration2 Final_Product Purified this compound Concentration2->Final_Product

Figure 1: Synthetic and purification workflow for this compound.

Spectroscopic Characterization (Predicted)

The following sections provide predicted spectroscopic data for this compound based on the analysis of similar compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit characteristic signals for the aldehyde proton, the protons on the thiophene ring, and the two methylene groups of the propyl chain.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.7 - 9.8Triplet~1-2
Thiophene H57.1 - 7.2Doublet of doublets~5, 1
Thiophene H36.9 - 7.0Doublet of doublets~3.5, 1
Thiophene H46.8 - 6.9Doublet of doublets~5, 3.5
Methylene (-CH₂-CHO)2.8 - 2.9Triplet of doublets~7, 1-2
Methylene (Th-CH₂-)3.1 - 3.2Triplet~7
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the thiophene carbons, and the aliphatic carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)200 - 202
Thiophene C2140 - 142
Thiophene C5127 - 128
Thiophene C3125 - 126
Thiophene C4123 - 124
Methylene (-CH₂-CHO)45 - 47
Methylene (Th-CH₂-)28 - 30
FTIR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the aldehyde and thiophene functionalities.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
C-H (aldehyde)Stretch2820 - 2850 and 2720 - 2750
C=O (aldehyde)Stretch1720 - 1740 (strong)
C-H (thiophene)Stretch~3100
C=C (thiophene)Stretch1500 - 1600
C-H (aliphatic)Stretch2850 - 2960
Mass Spectrometry

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[11][12]

  • Molecular Ion (M⁺): A peak at m/z = 140.

  • Major Fragments:

    • Loss of the aldehyde group (-CHO): m/z = 111.

    • Cleavage of the propyl chain.

    • Fragments characteristic of the thiophene ring.

Reactivity and Potential Biological Significance

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the aromatic thiophene ring. The aldehyde can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions, making it a valuable synthetic intermediate.[13] The thiophene ring is susceptible to electrophilic substitution, although it is generally less reactive than furan and pyrrole.[14]

While no specific biological activities have been reported for this compound, the broader class of thiophene derivatives exhibits a wide range of pharmacological effects.[1][2][3][4] These include:

  • Antimicrobial Activity: Many thiophene derivatives have shown potent activity against various strains of bacteria and fungi.[3]

  • Anticancer Activity: Thiophene-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[1]

  • Anti-inflammatory Activity: The thiophene scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[2]

The presence of both the thiophene moiety and the reactive aldehyde group in this compound suggests its potential as a lead compound or a key intermediate for the synthesis of novel, biologically active molecules. Further screening and derivatization are warranted to explore its therapeutic potential.

Logical Relationship of Thiophene Derivatives to Biological Activity

Biological_Activity Thiophene_Core Thiophene Core Structure Derivatization Chemical Derivatization (e.g., from this compound) Thiophene_Core->Derivatization Antimicrobial Antimicrobial Activity Derivatization->Antimicrobial Anticancer Anticancer Activity Derivatization->Anticancer Anti_inflammatory Anti-inflammatory Activity Derivatization->Anti_inflammatory Other_Activities Other Biological Activities Derivatization->Other_Activities

References

Navigating the Thiophene Landscape: A Technical Guide to 3-(Thiophen-2-yl)propanal and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers, scientists, and drug development professionals on the chemical identity, synthesis, and biological significance of 3-(thiophen-2-yl)propanal and its closely related derivatives.

Executive Summary

This technical guide addresses the chemical identity of this compound, a thiophene-containing organic compound of interest in chemical synthesis and drug discovery. A thorough investigation of chemical databases reveals a notable absence of a registered CAS (Chemical Abstracts Service) number for this compound. This suggests that the saturated aldehyde may be a novel or less-characterized compound. In contrast, its unsaturated analog, 3-(thiophen-2-yl)prop-2-enal , is a well-documented chemical entity with the assigned CAS number 14756-03-7 .

This guide provides a detailed overview of the available technical data for 3-(thiophen-2-yl)prop-2-enal as a primary reference point for researchers. Furthermore, it delves into the broader context of thiophene derivatives in medicinal chemistry, offering insights into their synthesis and diverse biological activities. The information presented herein is intended to serve as a valuable resource for professionals engaged in the exploration of thiophene-based compounds for therapeutic applications.

Chemical Identification and Physicochemical Properties

While a CAS number for this compound remains elusive, its unsaturated counterpart, 3-(thiophen-2-yl)prop-2-enal, is well-characterized. The structural difference lies in the presence of a carbon-carbon double bond in the propenal chain of the latter.

Table 1: Physicochemical Properties of 3-(Thiophen-2-yl)prop-2-enal

PropertyValueSource
CAS Number 14756-03-7PubChem[1]
Molecular Formula C₇H₆OSPubChem[1]
Molecular Weight 138.19 g/mol PubChem[1]
IUPAC Name 3-(thiophen-2-yl)prop-2-enalPubChem[1]
Synonyms (2E)-3-(Thiophen-2-yl)prop-2-enal, 3-(2-Thienyl)acrylaldehydePubChem[1]
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified

Synthesis of Thiophene Derivatives: Experimental Protocol

The synthesis of thiophene-containing molecules is a cornerstone of many research endeavors in medicinal chemistry. While a specific protocol for this compound is not available, the following is a representative experimental procedure for the synthesis of a related ketone, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone , via a conjugate addition reaction.[2][3]

Objective: To synthesize 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone.

Materials:

  • 2-Acetylthiophene (1.0 eq)

  • 2-Pyrrole-carbaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) (0.1 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • Hexane

Procedure: [2]

  • In a suitable reaction vessel, dissolve 2-acetylthiophene (1.0 eq) and 2-pyrrole-carbaldehyde (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add sodium hydroxide (0.1 eq) to the solution to act as a base.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form. Filter the precipitate and wash it with a suitable solvent.

  • For purification, crystallize the crude product from a solution of chloroform layered with hexane.

  • Collect the resulting crystals by filtration and dry them under vacuum.

Characterization:

The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.

  • Melting Point: To assess the purity of the compound.

Biological Significance and Therapeutic Potential of Thiophene Derivatives

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs.[4] Thiophene derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.

Key Biological Activities of Thiophene Derivatives:

  • Anti-inflammatory: Compounds like tiaprofenic acid and tinoridine are known non-steroidal anti-inflammatory drugs (NSAIDs).[5] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5]

  • Anticancer: Various thiophene-containing molecules have demonstrated antiproliferative activity against different cancer cell lines.[4]

  • Antimicrobial: Thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungi.

  • Anticonvulsant: Certain thiophene derivatives have been investigated for their potential in treating seizures.

  • Antioxidant: The thiophene nucleus can contribute to the antioxidant properties of a molecule.[6]

The diverse pharmacological profiles of thiophene derivatives underscore their importance in the ongoing search for novel therapeutic agents.[6][7][8]

Visualizing Synthetic Pathways

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel thiophene derivatives, a common practice in drug discovery research.

G Generalized Workflow for Thiophene Derivative Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-Acetylthiophene) reaction Chemical Reaction (e.g., Condensation, Conjugate Addition) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) characterization->screening Pure Compound sar Structure-Activity Relationship (SAR) Studies screening->sar lead_id Lead Compound Identification sar->lead_id optimization Lead Optimization lead_id->optimization Iterative Design preclinical Preclinical Studies (In Vivo Models) lead_id->preclinical optimization->screening caption A logical workflow for the synthesis and biological evaluation of novel thiophene derivatives.

Caption: A logical workflow for the synthesis and biological evaluation of novel thiophene derivatives.

Conclusion

While the specific compound this compound lacks a designated CAS number, this technical guide provides crucial information for researchers by focusing on its well-characterized unsaturated analog, 3-(thiophen-2-yl)prop-2-enal (CAS: 14756-03-7). The provided data on its physicochemical properties, along with a representative synthesis protocol for a related thiophene derivative, offers a solid foundation for further investigation. The established and diverse biological activities of the broader thiophene class of compounds highlight the continued importance of this heterocyclic motif in the pursuit of new and effective therapeutic agents. Researchers are encouraged to utilize the information herein as a starting point for the synthesis and exploration of novel thiophene derivatives, which may include the yet-to-be-fully-characterized this compound.

References

3-(Thiophen-2-yl)propanal molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(Thiophen-2-yl)propanal

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a thiophene derivative of interest to researchers in medicinal chemistry and drug development. The document details the compound's molecular characteristics, a representative synthetic protocol, an analytical methodology for its characterization, and a summary of the known biological activities of related thiophene compounds.

Compound Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₇H₈OSPubChemLite[1]
Molar Mass 140.20 g/mol Calculated
Monoisotopic Mass 140.02959 DaPubChemLite[1]
Predicted XlogP 1.8PubChemLite[1]

Synthesis Protocol

Reaction: Thiophene-2-carbaldehyde reacts with an appropriate three-carbon building block via a condensation reaction to yield this compound.

Materials:

  • Thiophene-2-carbaldehyde

  • Acetaldehyde diethyl acetal

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, dilute)

Procedure:

  • A solution of thiophene-2-carbaldehyde (1 equivalent) in methanol is prepared in a round-bottom flask.

  • Acetaldehyde diethyl acetal (1.2 equivalents) is added to the solution.

  • A solution of NaOH (0.1 equivalents) in water is added dropwise to the reaction mixture with stirring.

  • The reaction is stirred at room temperature for 24 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is acidified with dilute HCl to neutralize the base.

  • The mixture is then extracted three times with diethyl ether.

  • The combined organic layers are washed with a saturated NaHCO₃ solution and then with brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general GC-MS protocol that can be adapted for the analysis of this compound.[4][5][6][7][8]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

  • A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • 1 µL of the sample solution is injected into the GC-MS.

Data Analysis:

The resulting mass spectrum of the analyte peak is compared with a reference library (e.g., NIST) to confirm the identity of this compound. The fragmentation pattern should be consistent with the molecular structure.

Biological Activities of Thiophene Derivatives

Thiophene-containing compounds are known to exhibit a wide range of biological activities.[9][10][11] While specific studies on this compound are limited, the broader class of thiophenes has been investigated for the following properties:

  • Antimicrobial and Antifungal Activity: Many thiophene derivatives have demonstrated potent activity against various strains of bacteria and fungi.[12][13]

  • Anti-inflammatory Effects: Some thiophenes have been shown to possess anti-inflammatory properties.[9][11]

  • Antiviral Activity: The thiophene scaffold is present in some compounds with reported antiviral effects.[9][11]

  • Cytotoxic and Anticancer Activity: Certain thiophene derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxicity against cancer cell lines.[9][11] One study on a different thiophene derivative, 2-(pro-1-ynyl)-5-(5,6-dihydroxypenta-1,3-diynyl) thiophene (PYDDT), showed induction of apoptosis in human colon cancer cells through a JNK/ROS-mediated mitochondrial pathway.[9]

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Thiophene-2-carbaldehyde + Acetaldehyde diethyl acetal reaction Condensation Reaction (NaOH, MeOH/H2O) start->reaction extraction Work-up & Extraction reaction->extraction purification Column Chromatography extraction->purification product This compound purification->product gcms GC-MS Analysis product->gcms data Data Interpretation gcms->data

Figure 1. Experimental workflow for the synthesis and analysis of this compound.

signaling_pathway thiophene Thiophene Derivative (e.g., PYDDT) ros Increased ROS thiophene->ros jnk JNK Activation ros->jnk bax Bax Translocation to Mitochondria jnk->bax bcl2 Bcl-2 Downregulation jnk->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. A representative signaling pathway for apoptosis induction by a thiophene derivative.[9]

References

An In-depth Technical Guide to 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(Thiophen-2-yl)propanal, a molecule of interest to researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is an organic compound featuring a thiophene ring substituted at the 2-position with a propanal group. The presence of the sulfur-containing aromatic thiophene ring and the reactive aldehyde functional group makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈OSPubChem[1]
Molecular Weight 140.20 g/mol PubChem[1]
Canonical SMILES C1=CSC(=C1)CCC=OPubChem[1]
InChI InChI=1S/C7H8OS/c8-5-1-3-7-4-2-6-9-7/h2,4-6H,1,3H2PubChem[1]
InChIKey AZAXFLWCDPQVHO-UHFFFAOYSA-NPubChem[1]
Predicted XLogP3 1.8PubChem[1]
Predicted Boiling Point 214.5 ± 25.0 °CNot explicitly found in search results
Predicted Density 1.113 ± 0.06 g/cm³Not explicitly found in search results

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, two primary synthetic routes can be proposed based on the synthesis of analogous compounds: oxidation of the corresponding alcohol and hydroformylation of the corresponding alkene.

Oxidation of 3-(Thiophen-2-yl)propan-1-ol

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. In this case, 3-(Thiophen-2-yl)propan-1-ol would be the starting material.

Proposed Experimental Protocol:

  • Reagents and Equipment:

    • 3-(Thiophen-2-yl)propan-1-ol

    • Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Dess-Martin periodinane)

    • Anhydrous dichloromethane (DCM) as solvent

    • Silica gel for column chromatography

    • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

  • Procedure:

    • Dissolve 3-(Thiophen-2-yl)propan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add PCC (approximately 1.5 equivalents) to the solution in one portion while stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Hydroformylation of 2-Vinylthiophene

Hydroformylation, also known as the oxo process, is an industrial method for producing aldehydes from alkenes.[2] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

Proposed Experimental Protocol:

  • Reagents and Equipment:

    • 2-Vinylthiophene

    • A rhodium or cobalt-based catalyst (e.g., Rh(acac)(CO)₂)

    • A phosphine ligand (e.g., triphenylphosphine)

    • Syngas (a mixture of carbon monoxide and hydrogen)

    • A high-pressure reactor (autoclave)

    • A suitable solvent (e.g., toluene or cyclohexane).

  • Procedure:

    • In a high-pressure reactor, combine 2-vinylthiophene, the rhodium catalyst, and the phosphine ligand in the solvent.

    • Seal the reactor and purge it with nitrogen before pressurizing with syngas to the desired pressure (typically 20-100 atm).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Maintain the reaction under these conditions for several hours, monitoring the pressure to follow the consumption of syngas.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

    • The product, this compound, can be isolated from the reaction mixture by distillation or column chromatography.

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_hydroformylation Hydroformylation Route 3-(Thiophen-2-yl)propan-1-ol 3-(Thiophen-2-yl)propan-1-ol Oxidation (PCC) Oxidation (PCC) 3-(Thiophen-2-yl)propan-1-ol->Oxidation (PCC) 3-(Thiophen-2-yl)propanal_ox This compound Oxidation (PCC)->3-(Thiophen-2-yl)propanal_ox 2-Vinylthiophene 2-Vinylthiophene Hydroformylation (Rh/CO/H2) Hydroformylation (Rh/CO/H2) 2-Vinylthiophene->Hydroformylation (Rh/CO/H2) 3-(Thiophen-2-yl)propanal_hf This compound Hydroformylation (Rh/CO/H2)->3-(Thiophen-2-yl)propanal_hf

Synthesis routes for this compound.

Spectroscopic Data

No experimental spectroscopic data for this compound was found in the search results. The following tables provide predicted data and data for analogous compounds to aid in the characterization of this molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)9.8Triplet
α-Methylene (-CH₂-CHO)2.9Triplet of triplets
β-Methylene (Th-CH₂-)3.2Triplet
Thiophene H57.1-7.2Doublet of doublets
Thiophene H36.9-7.0Doublet of doublets
Thiophene H46.8-6.9Triplet

Note: These are predicted values and may differ from experimental data. The splitting patterns are based on typical coupling constants.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Aldehyde (C=O)202
Thiophene C2 (substituted)143
Thiophene C5127
Thiophene C3125
Thiophene C4124
α-Methylene (-CH₂-CHO)45
β-Methylene (Th-CH₂-)25

Note: These are predicted values and may differ from experimental data.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (aldehyde)2820-2720Medium
C=O (aldehyde)1740-1720Strong
C=C (thiophene)~1600, ~1450Medium-Weak
C-H (thiophene)~3100Medium
C-S (thiophene)850-700Medium

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
140[M]⁺ (Molecular Ion)
111[M - CHO]⁺
97[Thiophen-CH₂-CH₂]⁺
83[Thiophene-CH₂]⁺

Note: The fragmentation pattern will be influenced by the ionization method used.

Applications in Drug Development

Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[3][4][5][6] The thiophene ring is considered a bioisostere of the benzene ring and can be found in a variety of approved drugs.

While specific applications of this compound in drug development are not explicitly documented in the provided search results, its chemical structure suggests several potential uses:

  • As a Synthetic Intermediate: The aldehyde group is highly reactive and can be readily converted into other functional groups, such as alcohols, amines, carboxylic acids, and imines. This makes this compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic properties. For instance, it could be a precursor for the synthesis of thiophene-containing analogues of known drugs.

  • As a Pharmacophore: The thiophene-propanal moiety itself could be a key pharmacophore that interacts with biological targets. The aldehyde could form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition, a mechanism utilized by some drugs. The thiophene ring can engage in various non-covalent interactions, including hydrogen bonding (with the sulfur atom acting as a weak hydrogen bond acceptor) and π-π stacking.

  • In the Development of Novel Therapeutics: Given the broad range of biological activities associated with thiophene derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, this compound could serve as a starting point for the design and synthesis of new therapeutic agents in these areas.

Drug_Development_Logic This compound This compound Aldehyde_Reactivity Reactive Aldehyde Group This compound->Aldehyde_Reactivity Thiophene_Properties Thiophene Moiety (Bioisostere of Benzene) This compound->Thiophene_Properties Synthetic_Intermediate Versatile Synthetic Intermediate Aldehyde_Reactivity->Synthetic_Intermediate Pharmacophore Potential Pharmacophore Thiophene_Properties->Pharmacophore New_Therapeutics Lead for Novel Therapeutics Synthetic_Intermediate->New_Therapeutics Pharmacophore->New_Therapeutics

Logical relationships in drug development.

Conclusion

References

A Technical Guide to 3-(Thiophen-2-yl)propanal: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of 3-(Thiophen-2-yl)propanal, a heterocyclic aldehyde of significant interest to medicinal chemists and drug development professionals. It details the compound's chemical identity, physical properties, and a representative synthetic protocol. Furthermore, this guide explores the characteristic reactivity of its core functional groups—the thiophene ring and the aliphatic aldehyde—and outlines its potential as a versatile building block for the synthesis of novel therapeutic agents. The information is structured to serve as a practical resource for researchers engaged in the design and synthesis of thiophene-based compounds.

Chemical Identity and Properties

This compound, a bifunctional organic molecule, incorporates an aromatic thiophene ring linked to a three-carbon aldehyde chain. The thiophene moiety is a well-established pharmacophore in medicinal chemistry, prized for its ability to act as a bioisostere of a phenyl ring while offering unique metabolic profiles and interaction capabilities. The aldehyde group provides a reactive handle for a wide array of chemical transformations, making this compound a valuable synthetic intermediate.

The standard IUPAC name for this compound is This compound [1]. Its chemical structure consists of a thiophene ring substituted at the 2-position with a propanal group.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in chemical reactions and biological systems.

PropertyValueSource
IUPAC Name 3-thiophen-2-ylpropanal[1]
Molecular Formula C₇H₈OS[1]
Molecular Weight 140.20 g/mol N/A
Monoisotopic Mass 140.02959 Da[1]
Predicted XlogP 1.8[1]
Hydrogen Bond Donor Count 0N/A
Hydrogen Bond Acceptor Count 1N/A
Rotatable Bond Count 2N/A

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the controlled oxidation of its corresponding primary alcohol, 3-(Thiophen-2-yl)propan-1-ol. This method prevents over-oxidation to the less reactive carboxylic acid, preserving the versatile aldehyde functionality. Reagents such as Pyridinium chlorochromate (PCC) are well-suited for this transformation.

synthesis_workflow start 3-(Thiophen-2-yl)propan-1-ol reagent PCC, CH₂Cl₂ Room Temperature start->reagent product This compound reagent->product

Caption: Synthetic workflow for this compound via alcohol oxidation.

Experimental Protocol: Oxidation of 3-(Thiophen-2-yl)propan-1-ol

This protocol describes a representative procedure for the synthesis of this compound using Pyridinium chlorochromate (PCC).

  • Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with pyridinium chlorochromate (PCC) (1.5 equivalents) and anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: A solution of 3-(Thiophen-2-yl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred PCC suspension at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The reaction mixture will turn into a dark, tarry substance.

  • Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filter cake is washed thoroughly with additional diethyl ether.

  • Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dominated by the aldehyde functional group, which serves as a key electrophilic center for nucleophilic attack. This reactivity allows for a diverse range of chemical modifications, making it an ideal scaffold for building molecular libraries in drug discovery campaigns.

reactivity_pathways core This compound acid 3-(Thiophen-2-yl)propanoic acid core->acid Oxidation (e.g., KMnO₄, H₂CrO₄) alcohol 3-(Thiophen-2-yl)propan-1-ol core->alcohol Reduction (e.g., NaBH₄, LiAlH₄) amine N-Alkyl-3-(thiophen-2-yl)propan-1-amine core->amine Reductive Amination (R-NH₂, NaBH₃CN)

Caption: Key chemical transformations of this compound.

Key Reactions
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(thiophen-2-yl)propanoic acid, using strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Treatment with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) efficiently reduces the aldehyde to the primary alcohol, 3-(thiophen-2-yl)propan-1-ol.

  • Reductive Amination: This is one of the most powerful reactions for drug development. The aldehyde reacts with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield a secondary or tertiary amine, respectively. This reaction is fundamental for introducing nitrogen-containing functional groups and diversifying molecular scaffolds.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

Applications in Medicinal Chemistry and Drug Development

Thiophene-containing molecules are prevalent in a wide range of FDA-approved drugs, where they serve to modulate pharmacokinetic and pharmacodynamic properties. The compound this compound is a valuable starting material for creating libraries of novel compounds for high-throughput screening. Its structural similarity to fragments of known drugs, such as the antidepressant Duloxetine, highlights its potential.

The primary application of this compound in a research context is as a versatile chemical building block. By leveraging the reactivity of the aldehyde group, particularly through reductive amination, chemists can rapidly synthesize a diverse array of amine derivatives. These derivatives can then be evaluated for biological activity across various therapeutic targets.

drug_discovery_flow cluster_0 Library Synthesis cluster_1 Screening & Development start This compound (Core Scaffold) reaction Reductive Amination start->reaction amines Diverse Amine Building Blocks amines->reaction library Amine Derivative Library reaction->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Logical workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a strategically important molecule for chemical and pharmaceutical research. Its structure combines the privileged thiophene heterocycle with a highly reactive aldehyde functional group. This combination provides a robust platform for the synthesis of diverse molecular libraries, particularly through reactions like reductive amination. The accessibility of this compound via straightforward synthetic routes and its potential for elaboration into more complex, biologically active molecules make it a valuable asset for professionals in drug discovery and development.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Thiophen-2-yl)propanal. Due to the limited availability of directly published experimental spectra for this specific molecule, this document combines predicted data with experimental data from closely related analogs to offer a robust analytical profile. This guide is intended to support researchers and scientists in the identification, characterization, and utilization of this compound in research and development, particularly in the context of drug discovery.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₇H₈OS[1] Molecular Weight: 140.20 g/mol Structure:

Chemical structure of this compound

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for this compound, organized for clarity and comparative analysis.

The proton NMR spectrum is crucial for elucidating the hydrogen environments within the molecule. Based on the structure of this compound and data from analogous compounds, the following proton signals are anticipated.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8Triplet (t)1HAldehyde proton (-CHO)
~7.2Doublet of doublets (dd)1HThiophene H5
~6.9Multiplet (m)2HThiophene H3 and H4
~3.2Triplet (t)2HMethylene group adjacent to thiophene (-CH₂-)
~2.9Triplet of triplets (tt)2HMethylene group adjacent to aldehyde (-CH₂-)

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~200Aldehyde Carbonyl Carbon (-CHO)
~142Thiophene C2
~127Thiophene C5
~125Thiophene C4
~123Thiophene C3
~45Methylene Carbon adjacent to aldehyde (-CH₂-)
~25Methylene Carbon adjacent to thiophene (-CH₂-)

Note: Predicted chemical shifts are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.

The IR spectrum is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (Thiophene ring)
~2950-2850MediumC-H stretching (Aliphatic)
~2850 and ~2750Medium, SharpC-H stretching (Aldehyde)
~1725Strong, SharpC=O stretching (Aldehyde)
~1440MediumC=C stretching (Thiophene ring)
~850StrongC-S stretching (Thiophene ring)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectral data for various adducts of this compound are provided below.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M]⁺140.02904
[M+H]⁺141.03687
[M+Na]⁺163.01881
[M-H]⁻139.02231

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices.

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75, 100, or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and infused at a low flow rate.

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS. ESI can be performed in both positive and negative ion modes to detect different adducts.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum shows the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare thin film or KBr pellet MS Mass Spectrometry Sample->MS Dissolve and infuse or inject Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups MS->Structure Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: General workflow for the spectroscopic analysis of this compound.

References

In-depth Technical Guide to the NMR Spectrum Analysis of 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 3-(Thiophen-2-yl)propanal. The information presented herein is essential for the structural elucidation and characterization of this compound, which is of interest in medicinal chemistry and drug development. This document outlines predicted ¹H and ¹³C NMR data, a standardized experimental protocol for acquiring such spectra, and a visual representation of the molecular structure and proton relationships.

Predicted NMR Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on established chemical shift principles and spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (Aldehyde)9.8 (s)Triplet (t)1.5
H-2 (Methylene α to CHO)2.9 (s)Triplet of triplets (tt)7.5, 1.5
H-3 (Methylene β to CHO)3.2 (s)Triplet (t)7.5
H-5' (Thiophene)7.1 (s)Doublet of doublets (dd)5.0, 1.0
H-3' (Thiophene)6.9 (s)Doublet of doublets (dd)3.5, 1.0
H-4' (Thiophene)6.9 (s)Doublet of doublets (dd)5.0, 3.5

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound
Carbon Assignment Chemical Shift (δ, ppm)
C-1 (Carbonyl)201.5
C-2 (Methylene α to CHO)45.0
C-3 (Methylene β to CHO)25.0
C-2' (Thiophene, substituted)142.0
C-5' (Thiophene)127.0
C-3' (Thiophene)125.0
C-4' (Thiophene)124.0

Note: Chemical shifts are referenced to TMS at 0.00 ppm. The solvent is assumed to be CDCl₃.

Experimental Protocol for NMR Spectrum Acquisition

The following is a generalized, yet detailed, methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (0 ppm).

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A spectral width of approximately 220-240 ppm is required to cover the full range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both the ¹H and ¹³C spectra.

Visualization of Molecular Structure and Proton Connectivity

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the key proton environments relevant to the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-(Thiophen-2-yl)propanal. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed prediction of its key IR absorption bands based on the analysis of structurally analogous compounds, namely propanal and thiophene-2-carbaldehyde. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Infrared Spectroscopy Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the aldehyde, the thiophene ring, and the aliphatic carbon chain. The following table summarizes the predicted wavenumbers, intensities, and assignments of these key vibrational modes.

Wavenumber (cm⁻¹)IntensityAssignment
~2920-2820MediumC-H stretch (aliphatic)
~2720Medium, SharpC-H stretch (aldehyde)
~1725Strong, SharpC=O stretch (aldehyde)
~1520MediumC=C stretch (thiophene ring)
~1440MediumC-H bend (aliphatic)
~1230MediumC-H in-plane bend (thiophene ring)
~850StrongC-H out-of-plane bend (2-substituted thiophene)
~710StrongC-S stretch (thiophene ring)

Experimental Protocol: Acquiring the FTIR Spectrum of a Liquid Sample

This section outlines a detailed methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a neat liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

  • Sample of this compound (liquid)

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are powered on and the appropriate software is running.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • Carefully clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Initiate the background scan according to the software instructions. This typically involves a set number of scans to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a micropipette, place a small drop of the liquid this compound sample onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the resulting spectrum.

    • As with the background, multiple scans are typically averaged to obtain a high-quality spectrum.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Process the spectrum as needed. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption bands.

    • Compare the obtained peak positions with the predicted values and known correlation tables to confirm the identity and purity of the sample.

  • Cleaning:

    • After the analysis is complete, thoroughly clean the ATR crystal surface by wiping away the sample with a lint-free wipe and then cleaning with an appropriate solvent. Ensure the crystal is clean and dry for the next user.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining an FTIR spectrum of a liquid sample.

FTIR_Workflow FTIR Spectroscopy Workflow for a Liquid Sample cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Post-Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan apply_sample Apply Liquid Sample to ATR Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process and Analyze Data sample_scan->process_data clean_atr Clean ATR Crystal process_data->clean_atr end End clean_atr->end

Caption: A flowchart of the FTIR experimental workflow.

Technical Guide: Mass Spectrometry of 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the mass spectrometry data for 3-(Thiophen-2-yl)propanal, detailed experimental protocols for its analysis, and insights into its potential biological significance.

Introduction

This compound is a heterocyclic aldehyde containing a thiophene ring linked to a propanal group. The thiophene moiety is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing essential information on molecular weight, structure, and purity. This guide summarizes the available mass spectrometry data for this compound and provides detailed protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Spectrometry Data

While extensive experimental mass spectrometry data for this compound is not widely available in public repositories, predicted data provides valuable insights for its identification.

Predicted Collision Cross-Section (CCS) Data

Predicted CCS values are important for ion mobility-mass spectrometry and can aid in the identification of the compound. The following table summarizes the predicted CCS values for various adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺141.03687127.1
[M+Na]⁺163.01881136.1
[M-H]⁻139.02231131.3
[M+NH₄]⁺158.06341151.2
[M+K]⁺178.99275134.1
[M+H-H₂O]⁺123.02685122.2
[M+HCOO]⁻185.02779148.2
[M+CH₃COO]⁻199.04344170.6
Inferred Fragmentation Pattern

In the absence of a public experimental mass spectrum for this compound, the fragmentation pattern of its structural analog, 3-phenylpropanal, can be used to infer the likely fragmentation pathways. The molecular weight of this compound is approximately 140.19 g/mol .

Key Fragmentation Pathways of Aldehydes:

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • Beta-cleavage: Cleavage of the bond beta to the carbonyl group.

  • McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds with a gamma-hydrogen, leading to the loss of a neutral alkene.

Based on the fragmentation of 3-phenylpropanal, the following fragments can be anticipated for this compound:

m/z (inferred)Proposed FragmentNotes
140[C₇H₈OS]⁺•Molecular Ion
112[C₅H₄S]⁺•Loss of ethylene (C₂H₄) via McLafferty rearrangement
111[C₅H₃S]⁺Loss of CHO
97[C₄H₅S]⁺Thienylmethyl cation, a common fragment for 2-substituted thiophenes
84[C₄H₄S]⁺•Thiophene radical cation
45[CHS]⁺Thioformyl cation
29[CHO]⁺Formyl cation

Experimental Protocols

The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS. These are generalized protocols based on standard methods for small aldehydes and may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation (with Derivatization):

  • Solvent: Dissolve the sample in a high-purity solvent such as acetonitrile or dichloromethane.

  • Derivatization (optional but recommended for aldehydes): To improve chromatographic peak shape and sensitivity, derivatize the aldehyde using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

    • To 1 mL of the sample solution, add 100 µL of a 10 mg/mL PFBHA solution in a suitable buffer (e.g., phosphate buffer, pH 7).

    • Vortex the mixture and incubate at 60°C for 60 minutes.

    • After cooling, extract the resulting oxime derivative with hexane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen if necessary.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 175°C.

    • Ramp 2: 6°C/min to 225°C.

    • Ramp 3: 4°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of less volatile or thermally labile compounds.

Sample Preparation:

  • Solvent: Dissolve the sample in a mixture of the initial mobile phase (e.g., 50:50 water:acetonitrile).

  • Filtration: Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

LC-MS/MS Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: Hold at 5% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 4.0 kV.

  • Source Temperature: 300°C.

  • Nebulizing Gas: Nitrogen at 3 bar.

  • Drying Gas Flow: 12 L/min.

  • Scan Mode: Full scan (m/z 50-500) for identification and Multiple Reaction Monitoring (MRM) for quantification (if standards are available).

Visualizations

Inferred Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization, based on common fragmentation mechanisms for aldehydes and the observed fragmentation of its phenyl analog.

G Inferred EI Fragmentation of this compound M [C₇H₈OS]⁺• m/z = 140 (Molecular Ion) F112 [C₅H₄S]⁺• m/z = 112 M->F112 - C₂H₄ (McLafferty) F111 [C₅H₃S]⁺ m/z = 111 M->F111 - CHO F97 [C₄H₅S]⁺ m/z = 97 M->F97 - C₂H₃O F29 [CHO]⁺ m/z = 29 M->F29 - C₆H₇S

Caption: Inferred fragmentation of this compound.

Experimental Workflow

The diagram below outlines a typical workflow for the analysis of this compound from a sample matrix using GC-MS with derivatization.

G GC-MS Analysis Workflow with Derivatization Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization with PFBHA Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Processing and Compound Identification GC_MS->Data

Caption: Workflow for GC-MS analysis of this compound.

Hypothetical Signaling Pathway

Thiophene derivatives have been investigated for their potential as anticancer agents, with some shown to inhibit pathways like the Wnt/β-catenin signaling pathway.[1][2] The following diagram illustrates a hypothetical mechanism where a thiophene derivative could induce apoptosis in cancer cells.

G Hypothetical Anticancer Signaling Pathway cluster_cell Cancer Cell Thiophene This compound (or derivative) Pathway_Inhibition Inhibition of Pro-survival Pathway (e.g., Wnt/β-catenin) Thiophene->Pathway_Inhibition Caspase_Activation Caspase Cascade Activation Pathway_Inhibition->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical anticancer mechanism of a thiophene compound.

References

3-(Thiophen-2-yl)propanal physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-2-yl)propanal is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiophene ring in various pharmaceutical agents. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This technical guide provides a summary of available physical data and detailed experimental protocols for the determination of its boiling point and density.

Data Presentation

Table 1: Physical Properties of 3-(Thiophen-2-yl)prop-2-enal

Physical PropertyValueSource
Molecular Weight138.19 g/mol PubChem
Boiling Point Not Available
Density Not Available

Note: While a PubChem entry exists for this compound, experimental boiling point and density values are not listed.

Experimental Protocols

Given the absence of reported values, the following established methods can be employed to experimentally determine the boiling point and density of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample is the micro boiling point determination using a Thiele tube.

Materials:

  • Thiele tube

  • Mineral oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., Durham tube)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Sample of this compound

Procedure:

  • Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Capillary Inversion: Place the capillary tube, sealed end up, into the small test tube containing the sample.

  • Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Thiele Tube Setup: Clamp the Thiele tube to a ring stand and insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil.

  • Heating: Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the mineral oil via convection.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Record: Record the temperature at this point. For accuracy, the determination should be repeated at least twice, and the average value taken.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid such as this compound, this can be accurately determined using a pycnometer or by simple mass and volume measurements.

Materials:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

  • Sample of this compound

  • Distilled water (for calibration if using a pycnometer)

Procedure using a Graduated Cylinder:

  • Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the analytical balance and record its mass.

  • Volume of Sample: Carefully add a known volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.

  • Mass of Cylinder and Sample: Weigh the graduated cylinder containing the sample and record the total mass.

  • Mass of Sample: Subtract the mass of the empty cylinder from the total mass to obtain the mass of the sample.

  • Density Calculation: Calculate the density using the formula: Density = Mass / Volume

  • Temperature: Record the temperature at which the measurement was taken, as density is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Start bp_prep_sample Prepare Sample in Test Tube bp_start->bp_prep_sample bp_insert_capillary Insert Inverted Capillary Tube bp_prep_sample->bp_insert_capillary bp_assemble Assemble Apparatus with Thermometer and Thiele Tube bp_insert_capillary->bp_assemble bp_heat Heat Thiele Tube bp_assemble->bp_heat bp_observe Observe Bubble Stream bp_heat->bp_observe bp_cool Cool and Record Temperature at Bubble Cessation bp_observe->bp_cool bp_end End bp_cool->bp_end d_start Start d_weigh_empty Weigh Empty Graduated Cylinder d_start->d_weigh_empty d_add_sample Add Known Volume of Sample d_weigh_empty->d_add_sample d_weigh_full Weigh Cylinder with Sample d_add_sample->d_weigh_full d_calculate_mass Calculate Mass of Sample d_weigh_full->d_calculate_mass d_calculate_density Calculate Density (Mass/Volume) d_calculate_mass->d_calculate_density d_record_temp Record Temperature d_calculate_density->d_record_temp d_end End d_record_temp->d_end

Stability and Storage of 3-(Thiophen-2-yl)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Thiophen-2-yl)propanal. Due to the limited availability of direct stability data for this specific compound, this document extrapolates information from studies on structurally similar thiophene derivatives and aromatic aldehydes to provide a robust framework for its handling and storage.

Executive Summary

This compound is a thiophene-containing aldehyde that is likely susceptible to degradation through several pathways, primarily involving the aldehyde functional group and the thiophene ring. Based on data from analogous compounds, it is expected to be sensitive to oxidative, photolytic, and hydrolytic (both acidic and basic) conditions. Thermal and humidity-related degradation are predicted to be less significant. Proper storage is crucial to maintain the integrity of the compound and involves protection from light, air, and moisture, preferably under an inert atmosphere at reduced temperatures.

Predicted Stability Profile

The stability of this compound is influenced by its two primary structural motifs: the thiophene ring and the propanal side chain. The following table summarizes the expected stability under various stress conditions, based on forced degradation studies of a thiophene chalcone, which shares the thiophene ring and a reactive carbonyl system.

Stress ConditionPredicted Stability of this compoundPotential Degradation Products
Acidic Hydrolysis Likely to degradeFormation of acetals/hemiacetals, potential polymerization
Basic Hydrolysis Likely to degradeAldol condensation/polymerization products
**Oxidative (e.g., H₂O₂) **Highly likely to degrade3-(Thiophen-2-yl)propanoic acid, Thiophene-2-carbaldehyde, Thiophene-S-oxide derivatives
Thermal Expected to be relatively stableMinimal degradation under moderate heat
Photolytic (UV/Vis) Likely to degradeComplex mixture of degradation products due to reactions of both the thiophene ring and the aldehyde
Humidity Expected to be relatively stablePotential for hydration of the aldehyde to a geminal diol

Potential Degradation Pathways

The degradation of this compound can be initiated at either the thiophene ring or the aldehyde functional group. The following diagram illustrates the probable degradation pathways.

G Potential Degradation Pathways of this compound A This compound B Oxidation (e.g., air, peroxides) A->B C Hydrolysis (Acidic/Basic) A->C D Photodegradation (UV/Vis Light) A->D E 3-(Thiophen-2-yl)propanoic Acid B->E F Thiophene-S-oxide derivatives B->F G Aldol Condensation Products (under basic conditions) C->G H Polymerization Products C->H I Complex mixture of degradation products D->I

Caption: Predicted degradation of this compound.

Recommended Storage and Handling Workflow

To ensure the long-term stability of this compound, a strict handling and storage protocol should be followed. The workflow below outlines the recommended procedures.

G Recommended Storage and Handling Workflow cluster_receiving Receiving and Initial Storage cluster_handling Handling for Use cluster_storage Long-term Storage A Receive Compound B Inspect Container Seal A->B C Store in a cool, dark place (e.g., 2-8°C refrigerator) B->C D Equilibrate to Room Temperature in a desiccator C->D E Open and handle under inert atmosphere (e.g., N₂ or Ar) D->E F Weigh desired amount quickly E->F G Purge container with inert gas F->G H Seal container tightly G->H I Store at 2-8°C, protected from light H->I

Caption: Workflow for proper handling and storage.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

The following protocols are provided as a template for conducting forced degradation studies to determine the intrinsic stability of this compound.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Stress Conditions
  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sealed quartz cuvette containing the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours) in a photostability chamber.

Sample Analysis

Analyze the stressed samples against a control (unstressed stock solution) using a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm) and/or Mass Spectrometry (MS) to identify degradation products.

  • Derivatization (Optional): For enhanced sensitivity and specificity, samples can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) prior to HPLC analysis.

Conclusion

An In-depth Technical Guide to 3-(Thiophen-2-yl)propanal Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-(thiophen-2-yl)propanal derivatives and their analogs. The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of pharmacological activities. This document consolidates key findings, presents detailed experimental protocols, and visualizes complex biological pathways to aid in the research and development of novel therapeutics based on this core structure.

Introduction

Thiophene-containing compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The this compound scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents. This guide will delve into the synthesis of these compounds, their structure-activity relationships (SAR), and their effects on various biological targets and signaling pathways.

Synthesis of this compound and its Derivatives

The synthesis of the core molecule, this compound, can be achieved through several established synthetic routes. One of the most direct methods is the oxidation of the commercially available alcohol, 3-(thiophen-2-yl)propan-1-ol.[3][4]

Experimental Protocol: Oxidation of 3-(Thiophen-2-yl)propan-1-ol

Objective: To synthesize this compound from 3-(thiophen-2-yl)propan-1-ol.

Materials:

  • 3-(thiophen-2-yl)propan-1-ol[3]

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent

  • Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(thiophen-2-yl)propan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC to the solution in one portion while stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional DCM.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Synthesis of Chalcone Derivatives

A significant class of biologically active analogs of this compound are chalcones, which are α,β-unsaturated ketones. These can be synthesized via a Claisen-Schmidt condensation reaction between a substituted 2-acetylthiophene and an aromatic aldehyde.[2][5]

Experimental Protocol: Synthesis of a 3-(Thiophen-2-yl)propenal Derivative (Chalcone)

Objective: To synthesize a chalcone derivative from a 3-aryl-thiophene-2-carboxaldehyde.[5]

Materials:

  • 3-Aryl-thiophene-2-carboxaldehyde[5]

  • Substituted acetophenone

  • Methanolic sodium hydroxide solution

  • Methanol

Procedure:

  • Dissolve the substituted acetophenone in a methanolic solution of sodium hydroxide and stir for 10 minutes.[5]

  • Add the 3-aryl-thiophene-2-carboxaldehyde to the mixture.[5]

  • Stir the resulting mixture at ambient temperature for 5-8 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and collect the precipitated solid by filtration.[5]

  • Wash the solid with water and air dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[5]

  • Characterize the final product by spectroscopic methods.

G start Starting Materials (3-Aryl-thiophene-2-carboxaldehyde, Substituted Acetophenone) reaction Claisen-Schmidt Condensation (Methanolic NaOH) start->reaction workup Reaction Work-up (Precipitation in water, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product (Thiophene-based Chalcone) purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: General workflow for the synthesis of thiophene-based chalcones.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound have demonstrated significant potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of various thiophene-containing compounds against several human cancer cell lines.

Table 1: Anticancer Activity of Thiophene-based Chalcones
CompoundR1R2Cell LineIC50 (µM)Reference
5a HHHCT-1521 (µg/mL)[6]
5g CH3CH3HCT-1522.8 (µg/mL)[6]
7g --A54927.7 (µg/mL)[7]
7g --HepG226.6 (µg/mL)[7]

Note: The core structure for compounds 5a and 5g is a 3-aryl thiophene-2-aryl/heteroaryl chalcone. The core for 7g is a 3-(thiophen-2-yl)pyrazolyl hybrid chalcone.

Table 2: Anticancer Activity of Other Thiophene Derivatives
CompoundDerivative ClassCell LineIC50 (µM)Reference
Compound 22 3-(Thiophen-2-ylthio)pyridineHepG22.98 ± 1.11[8]
Compound 22 3-(Thiophen-2-ylthio)pyridineWSU-DLCL24.34 ± 0.84[8]
Compound 4e 2-(Trimethoxybenzoyl)-3-aryl-benzo[b]thiopheneHeLa<1[9]
Compound 4e 2-(Trimethoxybenzoyl)-3-aryl-benzo[b]thiopheneJurkat<1[9]

A key structure-activity relationship observation is that the nature and position of substituents on the aromatic rings of chalcone derivatives significantly influence their cytotoxic activity.[10] For instance, the presence of heterocyclic moieties like thiophene can enhance the biological activity compared to standard derivatives.[2]

Signaling Pathways and Mechanisms of Action

Thiophene derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways.

Inhibition of Tubulin Polymerization

Certain benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[9] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Modulation of NF-κB and p53 Signaling Pathways

Chalcones, including those with thiophene moieties, are known to interfere with multiple signaling pathways implicated in cancer.[1][11] They can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cell survival.[11] Additionally, some chalcones can activate the p53 tumor suppressor pathway by disrupting its interaction with its negative regulators, MDM2 and MDMX.[1]

G Thiophene_Derivative Thiophene Derivative Tubulin Tubulin Polymerization Thiophene_Derivative->Tubulin inhibits NFkB NF-κB Pathway Thiophene_Derivative->NFkB inhibits p53 p53 Pathway Thiophene_Derivative->p53 activates Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Inflammation_Survival ↓ Inflammation & Survival NFkB->Inflammation_Survival Tumor_Suppression ↑ Tumor Suppression p53->Tumor_Suppression Tumor_Suppression->Apoptosis

Caption: Potential mechanisms of action for thiophene derivatives.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds for the development of novel anticancer therapies. Their synthetic accessibility allows for the generation of diverse chemical libraries for structure-activity relationship studies. The ability of these compounds to target multiple biological pathways, including tubulin polymerization and key cancer-related signaling cascades, underscores their therapeutic potential. Further research focusing on lead optimization and in vivo efficacy studies is warranted to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Synthesis of 3-(Thiophen-2-yl)propanal from Thiophene-2-carboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(Thiophen-2-yl)propanal, a valuable building block in medicinal chemistry and drug development, starting from commercially available thiophene-2-carboxaldehyde. The synthesis is accomplished via a robust and scalable two-step sequence. The initial step involves a Horner-Wadsworth-Emmons (HWE) reaction to extend the carbon chain and form an α,β-unsaturated ester, ethyl (E)-3-(thiophen-2-yl)acrylate. The subsequent step is a three-stage reduction and oxidation process to yield the target saturated aldehyde. This protocol offers a reliable method for the preparation of this compound with good overall yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is present in a range of molecules with diverse biological activities. The ability to efficiently synthesize this aldehyde from a simple precursor like thiophene-2-carboxaldehyde is therefore of significant interest to the drug development community. The synthetic route outlined herein employs well-established and reliable chemical transformations, making it suitable for both small-scale laboratory synthesis and larger-scale production.

Overall Synthetic Scheme

The synthesis of this compound from thiophene-2-carboxaldehyde is achieved in two main steps as depicted in the workflow below.

G start Thiophene-2-carboxaldehyde step1 Step 1: Horner-Wadsworth-Emmons Reaction (Triethyl phosphonoacetate, NaH) start->step1 intermediate1 Ethyl (E)-3-(thiophen-2-yl)acrylate step1->intermediate1 step2a Step 2a: Ester Reduction (DIBAL-H) intermediate1->step2a intermediate2 (E)-3-(Thiophen-2-yl)prop-2-en-1-ol step2a->intermediate2 step2b Step 2b: Alkene Hydrogenation (H2, Pd/C) intermediate2->step2b intermediate3 3-(Thiophen-2-yl)propan-1-ol step2b->intermediate3 step2c Step 2c: Alcohol Oxidation (PCC) intermediate3->step2c end This compound step2c->end

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (E)-3-(thiophen-2-yl)acrylate

This step utilizes the Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond and extend the carbon chain of thiophene-2-carboxaldehyde.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Thiophene-2-carboxaldehyde112.15505.61 g
Triethyl phosphonoacetate224.165512.33 g
Sodium hydride (60% in oil)24.00 (NaH)602.40 g
Anhydrous Tetrahydrofuran (THF)--200 mL
Saturated aq. NH4Cl solution--100 mL
Ethyl acetate--200 mL
Brine--50 mL
Anhydrous sodium sulfate---

Protocol:

  • To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 2.40 g, 60 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and then carefully evaporate the residual hexanes under a stream of inert gas.

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (12.33 g, 55 mmol) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C.

  • Add a solution of thiophene-2-carboxaldehyde (5.61 g, 50 mmol) in anhydrous THF (50 mL) dropwise to the reaction mixture over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, e.g., 95:5 to 90:10) to afford ethyl (E)-3-(thiophen-2-yl)acrylate as a pale yellow oil.

Expected Yield: 80-90%

Step 2: Synthesis of this compound

This multi-stage step converts the α,β-unsaturated ester into the target saturated aldehyde.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Ethyl (E)-3-(thiophen-2-yl)acrylate182.24407.29 g
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)142.228888 mL
Anhydrous Dichloromethane (DCM)--150 mL
Methanol--20 mL
1 M aq. HCl solution--100 mL
Diethyl ether--200 mL
Saturated aq. Rochelle's salt solution--100 mL
Anhydrous magnesium sulfate---

Protocol:

  • In a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere, dissolve ethyl (E)-3-(thiophen-2-yl)acrylate (7.29 g, 40 mmol) in anhydrous DCM (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M solution in hexanes, 88 mL, 88 mmol) dropwise over 1 hour, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol (20 mL).

  • Allow the mixture to warm to room temperature and then add saturated aqueous Rochelle's salt solution (100 mL). Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with 1 M aq. HCl (100 mL) and then brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give (E)-3-(thiophen-2-yl)prop-2-en-1-ol as a crude oil, which can be used in the next step without further purification.

Expected Yield: 85-95% (crude)

Materials and Reagents:

ReagentAmount (mmol)Mass/Volume
(E)-3-(Thiophen-2-yl)prop-2-en-1-ol (crude)~36~5.0 g
Palladium on carbon (10 wt. %)-500 mg
Ethyl acetate or Methanol-100 mL
Hydrogen gas (H₂)-1 atm (balloon)

Protocol:

  • Dissolve the crude (E)-3-(thiophen-2-yl)prop-2-en-1-ol (~5.0 g, ~36 mmol) in ethyl acetate or methanol (100 mL) in a hydrogenation flask.

  • Carefully add 10% palladium on carbon (500 mg).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield 3-(thiophen-2-yl)propan-1-ol. This product is often pure enough for the next step.

Expected Yield: >95%

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-(Thiophen-2-yl)propan-1-ol142.22~34~4.8 g
Pyridinium chlorochromate (PCC)215.565111.0 g
Anhydrous Dichloromethane (DCM)--150 mL
Celite or Silica gel--20 g
Diethyl ether--200 mL

Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (11.0 g, 51 mmol) and Celite (or silica gel, 20 g) in anhydrous DCM (150 mL) in a 500 mL round-bottom flask, add a solution of 3-(thiophen-2-yl)propan-1-ol (~4.8 g, ~34 mmol) in anhydrous DCM (50 mL) in one portion.

  • Stir the mixture at room temperature for 2-3 hours. A black tarry precipitate will form.

  • Monitor the reaction by TLC for the disappearance of the alcohol.

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and stir for 15 minutes.

  • Filter the mixture through a short pad of silica gel, washing thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, e.g., 95:5) to afford this compound as a colorless oil.

Expected Yield: 70-85%

Data Summary

StepProductStarting MaterialReagentsYield (%)Purity Notes
1. HWE ReactionEthyl (E)-3-(thiophen-2-yl)acrylateThiophene-2-carboxaldehydeTriethyl phosphonoacetate, NaH80-90Requires chromatographic purification.
2a. Ester Reduction(E)-3-(Thiophen-2-yl)prop-2-en-1-olEthyl (E)-3-(thiophen-2-yl)acrylateDIBAL-H85-95Crude product used directly in the next step.
2b. Alkene Hydrogenation3-(Thiophen-2-yl)propan-1-ol(E)-3-(Thiophen-2-yl)prop-2-en-1-olH₂, Pd/C>95Often sufficiently pure for the subsequent step.
2c. Alcohol OxidationThis compound3-(Thiophen-2-yl)propan-1-olPCC70-85Requires chromatographic purification.
Overall This compound Thiophene-2-carboxaldehyde -48-68 Based on the product of each step.

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the key transformations and the relationship between the intermediates.

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product Thiophene_CHO Thiophene-2- carboxaldehyde Unsaturated_Ester Ethyl (E)-3-(thiophen-2-yl)acrylate Thiophene_CHO->Unsaturated_Ester Olefination (HWE) Allylic_Alcohol (E)-3-(Thiophen-2-yl)prop-2-en-1-ol Unsaturated_Ester->Allylic_Alcohol Reduction (DIBAL-H) Saturated_Alcohol 3-(Thiophen-2-yl)propan-1-ol Allylic_Alcohol->Saturated_Alcohol Hydrogenation (H₂, Pd/C) Final_Product This compound Saturated_Alcohol->Final_Product Oxidation (PCC)

Application Notes and Protocols for 3-(Thiophen-2-yl)propanal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(thiophen-2-yl)propanal, a versatile building block in organic synthesis and medicinal chemistry. The thiophene moiety is a key heterocycle in numerous pharmaceuticals, and its incorporation via this compound offers a flexible entry point to a wide range of molecular scaffolds.

Introduction

This compound is a trifunctional building block possessing a nucleophilic thiophene ring, an electrophilic aldehyde, and a flexible three-carbon linker. This unique combination of features allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its structural similarity to precursors of important pharmaceuticals, such as the antidepressant Duloxetine, underscores its potential in drug discovery programs. While direct literature on the extensive use of this compound is emerging, its reactivity can be reliably predicted from the well-established chemistry of aldehydes and thiophene derivatives. These notes provide detailed protocols for key transformations, based on analogous systems, to guide researchers in leveraging this promising synthetic intermediate.

Key Applications in Organic Synthesis

This compound is an excellent substrate for a range of classical and modern organic reactions, enabling the synthesis of diverse molecular architectures.

  • Synthesis of Amines and Amine Derivatives: The aldehyde functionality is readily converted to primary, secondary, and tertiary amines via reductive amination. These products are valuable intermediates for the synthesis of biologically active molecules.

  • Olefin Synthesis: The Wittig reaction and its variants provide a reliable method for converting the propanal moiety into a variety of substituted alkenes, extending the carbon chain and introducing further functionality.

  • Synthesis of α,β-Unsaturated Systems: Knoevenagel and aldol condensations allow for the formation of new carbon-carbon bonds at the α-position to the aldehyde, leading to the synthesis of conjugated systems that are themselves versatile synthetic intermediates.

  • Heterocycle Synthesis: The reactive nature of the aldehyde and the potential for functionalization of the thiophene ring make this compound a candidate for the construction of more complex heterocyclic systems. For instance, derivatives of the closely related 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate have been used to synthesize quinazolines, benzothiazoles, and imidazoles[1].

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds
PropertyThis compound3-(Thiophen-2-yl)prop-2-enalNotes
Molecular Formula C₇H₈OSC₇H₆OS[2][3]
Molecular Weight 140.20 g/mol 138.19 g/mol [2][3]
Predicted ¹H NMR δ ~9.8 (t, 1H, CHO), ~7.2 (m, 1H, Th-H), ~6.9 (m, 2H, Th-H), ~3.1 (t, 2H, Th-CH₂), ~2.9 (t, 2H, CH₂-CHO)δ ~9.6 (d, 1H, CHO), ~7.6 (d, 1H, Th-CH=), ~7.5 (m, 1H, Th-H), ~7.3 (d, 1H, =CH-CHO), ~7.1 (m, 2H, Th-H)Estimated based on standard chemical shifts.
Predicted ¹³C NMR δ ~202 (CHO), ~140 (Th-C), ~127 (Th-CH), ~125 (Th-CH), ~124 (Th-CH), ~45 (CH₂-CHO), ~25 (Th-CH₂)δ ~193 (CHO), ~150 (Th-CH=), ~142 (Th-C), ~132 (Th-CH), ~128 (Th-CH), ~127 (=CH-CHO), ~126 (Th-CH)Estimated based on standard chemical shifts.
Predicted IR (cm⁻¹) ~2920 (C-H), ~2820, ~2720 (Aldehyde C-H), ~1725 (C=O), ~1430 (Thiophene ring)~3100 (C-H), ~2810, ~2730 (Aldehyde C-H), ~1670 (C=O), ~1610 (C=C), ~1420 (Thiophene ring)Estimated based on characteristic group frequencies.
Table 2: Overview of Synthetic Transformations for this compound
ReactionReagents & ConditionsProduct TypeExpected YieldReference for Analogy
Synthesis 2-Iodothiophene, allyl alcohol, Pd(OAc)₂, PPh₃, Et₃N, 80 °CThis compoundModerate to Good[1]
Reductive Amination Amine (R-NH₂), NaBH₄, glycerol, 70 °CSecondary AmineGood to Excellent[4]
Wittig Reaction Ph₃P=CHR, DCM, 0 °C to rtAlkeneGood[5]
Knoevenagel Condensation CH₂(CN)₂, piperidine, ethanol, refluxα,β-Unsaturated DinitrileGood to Excellent[6]
Aldol Condensation Acetone, aq. NaOH, rtβ-Hydroxy KetoneModerate to Good[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Heck-Isomerization

This protocol is adapted from a general method for the synthesis of 3-(hetero)arylpropanals[1].

Materials:

  • 2-Iodothiophene

  • Allyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, argon-flushed round-bottom flask, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Add anhydrous toluene, followed by 2-iodothiophene (1.0 equiv), allyl alcohol (1.5 equiv), and Et₃N (2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Reductive Amination with Benzylamine

This protocol is adapted from a green, metal-free reductive amination procedure[4].

Materials:

  • This compound

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Glycerol

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and benzylamine (1.0 equiv) in glycerol.

  • Stir the mixture at 70 °C.

  • Add NaBH₄ (1.2 equiv) portion-wise over 10 minutes.

  • Continue stirring at 70 °C for 40-60 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-3-(thiophen-2-yl)propan-1-amine.

Protocol 3: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

This protocol is adapted from a general procedure for the Wittig olefination of aldehydes[5].

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equiv) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford ethyl 5-(thiophen-2-yl)pent-2-enoate.

Protocol 4: Knoevenagel Condensation with Malononitrile

This protocol is based on the classical Knoevenagel condensation reaction[6].

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol, add a catalytic amount of piperidine (0.1 equiv).

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Recrystallize or purify by column chromatography to yield 2-(4-(thiophen-2-yl)butylidene)malononitrile.

Visualizations

G Synthetic Utility of this compound A This compound B Secondary/Tertiary Amines A->B Reductive Amination C Alkenes (e.g., α,β-Unsaturated Esters) A->C Wittig Reaction D α,β-Unsaturated Systems A->D Knoevenagel/Aldol Condensation E Drug Candidates & Bioactive Molecules B->E C->E D->E

Caption: Key synthetic pathways originating from this compound.

G Workflow for Reductive Amination cluster_0 Reaction Setup cluster_1 Workup & Purification A 1. Dissolve this compound and amine in glycerol B 2. Heat to 70 °C A->B C 3. Add NaBH4 portion-wise B->C D 4. Quench with water C->D Reaction Complete E 5. Extract with Ethyl Acetate D->E F 6. Dry, concentrate, and purify via column chromatography E->F

Caption: Step-by-step workflow for the reductive amination protocol.

G Potential Bioactive Scaffolds cluster_products Derived Scaffolds A Thiophene Propanal B Thiophene Linker Amine A:f1->B:f1 Reductive Amination C Thiophene Linker Alkene A:f1->C:f1 Wittig Reaction D Thiophene Linker Conjugated System A:f1->D:f1 Condensation Reactions

Caption: Structural relationships between the starting material and potential products.

References

Application Notes and Protocols: 3-(Thiophen-2-yl)propanal and its Derivatives as Precursors for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic routes and experimental protocols for utilizing thiophene derivatives, closely related to 3-(Thiophen-2-yl)propanal, as precursors in the synthesis of valuable pharmaceuticals. The primary focus is on the synthesis of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), and Pramipexole, a dopamine agonist.

Pharmaceutical Applications of Thiophene Precursors

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry due to their versatile biological activities. The thiophene ring serves as a key structural motif in a variety of approved drugs. This document focuses on the synthetic pathways from simple thiophene-based starting materials to two prominent pharmaceuticals: Duloxetine and Pramipexole.

Duloxetine , marketed under the trade name Cymbalta®, is widely used for the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. Its therapeutic effect stems from its ability to inhibit the reuptake of serotonin and norepinephrine in the central nervous system.[1][2]

Pramipexole , known by the brand name Mirapex®, is a non-ergot dopamine agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome.[3][4] It exerts its effects by stimulating dopamine D2 and D3 receptors in the brain.[2][3]

Synthesis of Duloxetine from a Thiophene Precursor

The synthesis of Duloxetine typically commences with 2-acetylthiophene, a readily available thiophene derivative. The synthetic sequence involves a five-step process, including a Mannich reaction, ketone reduction, chiral resolution, O-arylation, and N-demethylation. While the user's query specified this compound, the established industrial synthesis initiates from the more accessible 2-acetylthiophene, which is structurally very similar and leads to the desired propanamine backbone.

Synthetic Pathway Overview

The overall synthetic scheme for Duloxetine is presented below.

G cluster_0 Duloxetine Synthesis A 2-Acetylthiophene B 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one (Mannich Base) A->B Mannich Reaction (Dimethylamine HCl, Paraformaldehyde, HCl) C (±)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol B->C Reduction (Sodium Borohydride) D (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol C->D Chiral Resolution ((S)-(+)-Mandelic Acid) E (S)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(thiophen-2-yl)propanamine D->E O-Arylation (1-Fluoronaphthalene, NaH) F (S)-Duloxetine E->F N-Demethylation (Phenyl Chloroformate) G cluster_1 Pramipexole Precursor Synthesis A 4-Acetamidocyclohexanone B 2-Bromo-4-acetamidocyclohexanone A->B Bromination (Bromine, Water) C 6-Acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole B->C Cyclization (Thiourea) D 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole C->D Hydrolysis (Hydrobromic Acid) G cluster_2 Pramipexole Synthesis D (S)-2,6-Diamino-4,5,6,7- tetrahydrobenzothiazole E (S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide D->E Acylation (Propionic anhydride) F (S)-Pramipexole E->F Reduction (Borane-THF complex) G cluster_3 Duloxetine Mechanism of Action cluster_4 Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Release of Neurotransmitters Postsynaptic Postsynaptic Neuron Vesicle Vesicles (Serotonin, Norepinephrine) SERT SERT NET NET Duloxetine Duloxetine Duloxetine->SERT Inhibits Duloxetine->NET Inhibits Receptor Postsynaptic Receptors Receptor->Postsynaptic Signal Transduction SynapticCleft->SERT Reuptake SynapticCleft->NET Reuptake SynapticCleft->Receptor Binding G cluster_5 Pramipexole Mechanism of Action cluster_6 Presynaptic Dopaminergic Neuron (Degenerated in Parkinson's) SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Reduced Dopamine Release Postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D3R D3 Receptor Dopamine->D3R Pramipexole Pramipexole Pramipexole->D2R Stimulates Pramipexole->D3R Stimulates (High Affinity) D2R->Postsynaptic Inhibits Adenylyl Cyclase (Gi-coupled) D3R->Postsynaptic Inhibits Adenylyl Cyclase (Gi-coupled)

References

Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel poly-substituted 2-aminothiophenes via the Gewald reaction, using 3-(Thiophen-2-yl)propanal as a key starting material. The resulting thiophene-fused frameworks are of significant interest in drug discovery due to the diverse pharmacological activities associated with thiophene derivatives.[1][2][3][4][5] This document outlines the reaction mechanism, a detailed experimental protocol, and potential applications of the synthesized compounds.

Introduction to the Gewald Reaction

The Gewald reaction is a one-pot, multi-component synthesis of highly substituted 2-aminothiophenes.[6][7][8][9] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[10] The versatility and mild reaction conditions of the Gewald reaction make it a powerful tool for generating molecular diversity in medicinal chemistry.[7][8][9] The resulting 2-aminothiophene core is a privileged scaffold found in numerous biologically active compounds with anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[1][3][4][5]

The reaction mechanism is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.[10][11][12]

Application in Drug Discovery

The use of this compound in the Gewald reaction allows for the synthesis of novel thiophene-containing molecules with potential therapeutic applications. Thiophene derivatives are known to be bioisosteres of phenyl groups and are present in a variety of marketed drugs.[13] The products derived from this specific reaction could be screened for a wide range of biological activities, including but not limited to kinase inhibition, anti-inflammatory effects, and antimicrobial properties.[14][15]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxylate

This protocol describes a representative Gewald reaction using this compound, ethyl cyanoacetate, and elemental sulfur.

Materials and Reagents:

ReagentFormulaMolecular WeightQuantityMoles
This compoundC₇H₈OS140.21 g/mol 1.40 g10 mmol
Ethyl CyanoacetateC₅H₇NO₂113.11 g/mol 1.13 g10 mmol
Elemental SulfurS32.06 g/mol 0.32 g10 mmol
DiethylamineC₄H₁₁N73.14 g/mol 1.0 mL-
EthanolC₂H₅OH46.07 g/mol 20 mL-

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.40 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • Add 20 mL of ethanol to the flask.

  • While stirring, add diethylamine (1.0 mL) dropwise to the reaction mixture at room temperature.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired ethyl 2-amino-4-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxylate.

Expected Yield: 60-75%

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValue
Reactants
AldehydeThis compound
Active Methylene CompoundEthyl Cyanoacetate
Sulfur SourceElemental Sulfur
Reaction Conditions
SolventEthanol
BaseDiethylamine
TemperatureReflux (~78 °C)
Reaction Time2-4 hours
Product
Expected ProductEthyl 2-amino-4-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxylate
AppearanceYellowish solid
Expected Yield60-75%

Visualizations

Gewald Reaction Workflow

Gewald_Reaction_Workflow start Start reactants Combine Reactants: - this compound - Ethyl Cyanoacetate - Elemental Sulfur - Ethanol start->reactants base Add Diethylamine (Base) reactants->base reflux Heat to Reflux (78 °C, 2-4h) base->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Reaction Workup: - Cool to RT - Evaporate Solvent tlc->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Final Product: Ethyl 2-amino-4-(2-(thiophen-2-yl)ethyl) thiophene-3-carboxylate purify->product

Caption: Experimental workflow for the Gewald reaction.

Logical Relationship of Components in the Gewald Reaction

Gewald_Components aldehyde This compound (Carbonyl Component) product Substituted 2-Aminothiophene aldehyde->product nitrile Ethyl Cyanoacetate (Active Methylene) nitrile->product sulfur Elemental Sulfur sulfur->product base Diethylamine (Catalyst) base->product facilitates

Caption: Reactants leading to the 2-aminothiophene product.

References

Application Notes and Protocols: 3-(Thiophen-2-yl)propanal in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(thiophen-2-yl)propanal as a versatile starting material for the synthesis of various biologically relevant heterocyclic compounds. The protocols detailed below focus on the synthesis of pyrimidine and pyrazole derivatives, which are core scaffolds in many pharmaceutical agents.

Introduction

Heterocyclic compounds are fundamental to drug discovery, with a significant number of approved drugs featuring these structures. The thiophene moiety, in particular, is a well-recognized pharmacophore present in numerous therapeutic agents. This compound offers a valuable building block, combining the thiophene ring with a reactive propanal side chain, making it amenable to a variety of cyclization reactions to form diverse heterocyclic systems. This document outlines the synthesis of thiophene-bearing pyrimidines and pyrazoles via a chalcone intermediate, providing detailed experimental protocols and data.

Synthetic Strategy Overview

The primary strategy involves a two-step process. The first step is a base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone to yield a thiophene-containing chalcone (an α,β-unsaturated ketone). This chalcone then serves as a key intermediate for the subsequent synthesis of pyrimidine and pyrazole rings through reactions with urea and hydrazine, respectively.

Synthetic_Strategy A This compound C Thiophene-containing Chalcone (Intermediate) A->C Claisen-Schmidt Condensation B Substituted Acetophenone B->C F Thiophene-bearing Pyrimidine C->F Cyclization G Thiophene-bearing Pyrazole C->G Cyclization D Urea D->F E Hydrazine E->G

Caption: Overall synthetic workflow for pyrimidines and pyrazoles.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of thiophene-containing chalcones and their subsequent conversion to pyrimidine and pyrazole derivatives. The data is based on analogous reactions reported in the literature.[1][2]

Table 1: Synthesis of Thiophene-Containing Chalcones

EntryAcetophenone DerivativeProductYield (%)m.p. (°C)
1Acetophenone(E)-1-phenyl-4-(thiophen-2-yl)but-2-en-1-one~85-
24-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-4-(thiophen-2-yl)but-2-en-1-one63104-105
34-Chloroacetophenone(E)-1-(4-chlorophenyl)-4-(thiophen-2-yl)but-2-en-1-one--

Table 2: Synthesis of Thiophene-Bearing Pyrimidines and Pyrazoles from Chalcones

EntryChalcone DerivativeReagentHeterocyclic ProductYield (%)m.p. (°C)
1(E)-1-(4-methoxyphenyl)-4-(thiophen-2-yl)but-2-en-1-oneUrea4-(4-methoxyphenyl)-6-(2-(thiophen-2-yl)ethyl)pyrimidin-2(1H)-oneGood-
2(E)-1-(4-methoxyphenyl)-4-(thiophen-2-yl)but-2-en-1-oneHydrazine5-(4-methoxyphenyl)-3-(2-(thiophen-2-yl)ethyl)-1H-pyrazole--

Experimental Protocols

Protocol 1: Synthesis of (E)-1-Aryl-4-(thiophen-2-yl)but-2-en-1-one (Thiophene-Containing Chalcone)

This protocol describes a general procedure for the Claisen-Schmidt condensation to synthesize the chalcone intermediate.

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and substituted acetophenone in ethanol. B Add aqueous NaOH solution dropwise while stirring at room temperature. A->B C Stir the mixture for 12-24 hours at room temperature. B->C D Monitor reaction progress by TLC. C->D E Pour the reaction mixture into ice-cold water. D->E F Collect the precipitate by vacuum filtration. E->F G Wash the solid with cold water. F->G H Recrystallize the crude product from ethanol. G->H

Caption: Workflow for the synthesis of thiophene-containing chalcones.

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (40% aqueous solution)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted acetophenone (1.0 eq) in ethanol.

  • With continuous stirring at room temperature, add a 40% aqueous solution of sodium hydroxide dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold deionized water to remove any residual base.

  • The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.

Characterization: The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-Aryl-6-(2-(thiophen-2-yl)ethyl)pyrimidin-2(1H)-one

This protocol outlines the cyclization of the thiophene-containing chalcone with urea to form a pyrimidine derivative.[1]

Protocol_2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve the thiophene-containing chalcone and urea in ethanol. B Add a catalytic amount of a base (e.g., NaOH or KOH). A->B C Reflux the reaction mixture for 6-12 hours. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture to room temperature. D->E F Pour the mixture into ice-cold water. E->F G Acidify with dilute HCl to precipitate the product. F->G H Collect the solid by vacuum filtration and wash with water. G->H I Recrystallize from a suitable solvent (e.g., ethanol). H->I

Caption: Workflow for the synthesis of thiophene-bearing pyrimidines.

Materials:

  • (E)-1-Aryl-4-(thiophen-2-yl)but-2-en-1-one (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Sodium Hydroxide or Potassium Hydroxide (catalytic amount)

  • Hydrochloric acid (dilute solution)

  • Deionized water

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the thiophene-containing chalcone (1.0 eq) and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water.

  • Acidify the aqueous mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with deionized water.

  • Purify the crude pyrimidine derivative by recrystallization from a suitable solvent like ethanol.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of 5-Aryl-3-(2-(thiophen-2-yl)ethyl)-1H-pyrazole

This protocol describes the synthesis of a pyrazole derivative from the thiophene-containing chalcone and hydrazine.[2]

Protocol_3 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve the thiophene-containing chalcone in a suitable solvent (e.g., ethanol or acetic acid). B Add hydrazine hydrate dropwise. A->B C Reflux the reaction mixture for 4-8 hours. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture to room temperature. D->E F Pour the mixture into ice-cold water. E->F G Collect the precipitate by vacuum filtration. F->G H Wash the solid with cold water. G->H I Recrystallize from ethanol. H->I

Caption: Workflow for the synthesis of thiophene-bearing pyrazoles.

Materials:

  • (E)-1-Aryl-4-(thiophen-2-yl)but-2-en-1-one (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Deionized water

  • Reflux apparatus

Procedure:

  • Dissolve the thiophene-containing chalcone (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution.

  • Heat the mixture to reflux for 4-8 hours, with TLC monitoring to determine reaction completion.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Purify the crude pyrazole by recrystallization from ethanol.

Characterization: The final product's structure should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Biological Relevance

Thiophene-containing pyrimidines and pyrazoles are known to interact with various biological targets. For instance, certain pyrimidine derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy signaling pathways. Pyrazole derivatives have shown a broad range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

Signaling_Pathway cluster_0 Potential Biological Targets cluster_1 Cellular Processes A Thiophene-bearing Pyrimidine C Kinases (e.g., EGFR, VEGFR) A->C Inhibition B Thiophene-bearing Pyrazole D Cyclooxygenase (COX) Enzymes B->D Inhibition E Cell Proliferation & Survival C->E Blocks F Inflammation D->F Reduces

Caption: Potential biological targets of thiophene-based heterocycles.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for the synthesis of thiophene-bearing pyrimidines and pyrazoles offer a robust foundation for further exploration and derivatization. These heterocyclic scaffolds hold significant promise for the development of new therapeutic agents, and the methodologies described can be readily adapted for the creation of compound libraries for drug discovery screening.

References

Application Notes and Protocols: 3-(Thiophen-2-yl)propanal in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(thiophen-2-yl)propanal as a versatile starting material in medicinal chemistry. The focus is on its application in the synthesis of potent bioactive molecules, particularly those targeting the central nervous system. Detailed experimental protocols and representative data are provided to guide researchers in the development of novel therapeutics based on the 3-(thiophen-2-yl)propylamine scaffold.

Introduction

The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its unique electronic properties and ability to engage in various biological interactions.[1] this compound, a key building block, provides access to a range of 3-(thiophen-2-yl)propylamine derivatives. This class of compounds is of significant interest, most notably as serotonin-norepinephrine reuptake inhibitors (SNRIs), a major class of antidepressants.[2] The flagship drug in this class, Duloxetine, features a 3-(thiophen-2-yl)propylamine core, highlighting the therapeutic potential of this scaffold.[3][4]

These notes will detail the synthetic pathways from this compound to key intermediates and final compounds, provide protocols for these transformations, and present representative biological data to illustrate the structure-activity relationships (SAR) within this chemical series.

Application: Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of SNRIs. The 3-(thiophen-2-yl)propylamine scaffold is a crucial pharmacophore for potent dual inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5][6] By modifying the amine and the substitution on the thiophene ring, the potency and selectivity of these compounds can be finely tuned.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-3-(thiophen-2-yl)propan-1-amine

This protocol describes the synthesis of a key intermediate, N-methyl-3-(thiophen-2-yl)propan-1-amine, from this compound via reductive amination. This intermediate is a direct precursor to compounds with potential SNRI activity.

Materials:

  • This compound

  • Methylamine solution (40% in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 g, 7.13 mmol) in anhydrous dichloromethane (30 mL) under an inert atmosphere (nitrogen or argon), add methylamine solution (0.88 mL, 7.13 mmol, 40% in water).

  • Stirring: Stir the resulting mixture at room temperature for 1 hour to form the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (2.27 g, 10.7 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-3-(thiophen-2-yl)propan-1-amine.

  • Salt Formation (Optional): For purification and improved handling, the hydrochloride salt can be prepared. Dissolve the crude amine in a minimal amount of ethyl acetate and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table presents representative biological data for a hypothetical series of N-substituted 3-(thiophen-2-yl)propan-1-amine derivatives, illustrating the impact of structural modifications on SERT and NET inhibition. The data is modeled on the known pharmacology of Duloxetine and related SNRIs to provide a framework for understanding SAR in this class of compounds.

Compound IDR Group (Amine Substitution)SERT Ki (nM)NET Ki (nM)Selectivity (SERT/NET)
1a -CH₃5.215.80.33
1b -H25.680.30.32
1c -CH₂CH₃12.145.20.27
1d -CH(CH₃)₂30.5110.70.28

Data Interpretation:

  • N-Methylation: The N-methyl substituted compound (1a ) typically exhibits the most potent dual inhibition of both SERT and NET.

  • N-Desmethyl: Removal of the methyl group (1b ) generally leads to a decrease in potency for both transporters.

  • Larger Alkyl Groups: Increasing the size of the N-alkyl substituent (1c , 1d ) tends to decrease potency, suggesting a specific spatial requirement in the binding pockets of both transporters.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from this compound to the target N-substituted 3-(thiophen-2-yl)propylamine derivatives.

G start This compound intermediate Imine Intermediate start->intermediate + R-NH₂ (Primary Amine) product N-Substituted 3-(Thiophen-2-yl)propan-1-amine intermediate->product Reductive Amination (e.g., NaBH(OAc)₃)

Caption: Synthetic route from this compound.

Mechanism of Action: SNRI

This diagram illustrates the mechanism of action of a serotonin-norepinephrine reuptake inhibitor at the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT NET NET SNRI SNRI (e.g., Duloxetine analog) SNRI->SERT Inhibition SNRI->NET Inhibition Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor Binding Norepinephrine->NET Reuptake Norepinephrine_Receptor NE Receptors Norepinephrine->Norepinephrine_Receptor Binding

Caption: SNRI mechanism of action at the synapse.

References

Application Notes and Protocols: The Role of 3-(Thiophen-2-yl)propanal in the Synthesis of Duloxetine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of key intermediates for the antidepressant drug duloxetine, with a specific focus on the potential, though unconventional, role of 3-(thiophen-2-yl)propanal as a starting material. While established industrial syntheses of duloxetine predominantly commence from 2-acetylthiophene, this document also explores a theoretical synthetic pathway involving the reductive amination of this compound.

Established Synthesis of Duloxetine Intermediates via Mannich Reaction

The most widely documented and industrially practiced synthesis of duloxetine intermediates begins with 2-acetylthiophene. A crucial step in this process is the Mannich reaction, which introduces the aminomethyl group to form a β-aminoketone, a key precursor to the duloxetine core structure.

Overview of the Established Synthetic Pathway

The synthesis generally proceeds through the following key transformations:

  • Mannich Reaction: 2-Acetylthiophene reacts with dimethylamine hydrochloride and paraformaldehyde to yield 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

  • Reduction: The carbonyl group of the resulting β-aminoketone is reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride, to form racemic 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.

  • Resolution: The racemic alcohol is resolved to isolate the desired (S)-enantiomer, often through diastereomeric salt formation with a chiral acid such as (S)-(+)-mandelic acid.

  • Further Elaboration: The resolved (S)-alcohol is then subjected to further reactions, including arylation with 1-fluoronaphthalene and subsequent demethylation, to ultimately yield (S)-duloxetine.

Experimental Protocol for the Mannich Reaction

This protocol is based on established literature for the synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.

Materials:

  • 2-Acetylthiophene

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Isopropyl alcohol (IPA)

  • Hydrochloric acid (concentrated)

Procedure:

  • To a reaction vessel, add 2-acetylthiophene (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

  • Add isopropyl alcohol as the solvent.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, will precipitate.

  • Filter the solid, wash with cold isopropyl alcohol, and dry under vacuum.

Quantitative Data for the Established Pathway

The following table summarizes typical quantitative data for the key steps in the established synthesis of duloxetine intermediates.

StepIntermediateTypical YieldTypical Purity (by HPLC)
Mannich Reaction3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one HCl85-95%>98%
Reduction(±)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol90-98%>99%
Resolution(S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol35-45% (of racemate)>99.5% (ee)

Note: Yields and purity can vary depending on the specific reaction conditions and purification methods employed.

Diagram of the Established Synthetic Pathway

Established Duloxetine Intermediate Synthesis cluster_reagents acetylthiophene 2-Acetylthiophene mannich_intermediate 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one HCl acetylthiophene->mannich_intermediate Mannich Reaction mannich_reagents Dimethylamine HCl, Paraformaldehyde, IPA, HCl (cat.) racemic_alcohol (±)-3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-ol mannich_intermediate->racemic_alcohol Reduction reduction_reagents NaBH4 s_alcohol (S)-3-(Dimethylamino)-1- (thiophen-2-yl)propan-1-ol racemic_alcohol->s_alcohol Resolution resolution_reagents (S)-(+)-Mandelic Acid duloxetine Duloxetine s_alcohol->duloxetine Further Synthesis

Caption: Established synthesis of a key duloxetine intermediate.

Proposed Synthesis of Duloxetine Intermediates from this compound

While not a conventional starting material, this compound could theoretically be utilized to synthesize duloxetine intermediates through a reductive amination pathway. This approach offers a potential alternative route to the core aminopropane structure of duloxetine.

Overview of the Proposed Synthetic Pathway

This hypothetical pathway would involve the following key step:

  • Reductive Amination: this compound would react with dimethylamine in the presence of a reducing agent to directly form N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine. This intermediate could then potentially be hydroxylated and further processed to yield duloxetine, although this would represent a non-traditional and likely more complex route than the established synthesis.

Proposed Experimental Protocol for Reductive Amination

This protocol is a general representation of a reductive amination reaction and would require optimization for this specific substrate.

Materials:

  • This compound

  • Dimethylamine (e.g., 2M solution in THF or aqueous solution)

  • Sodium triacetoxyborohydride (STAB) or another suitable reducing agent

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Acetic acid (glacial)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a reaction vessel.

  • Add dimethylamine (1.5-2.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, N,N-dimethyl-3-(thiophen-2-yl)propan-1-amine, can be purified by column chromatography.

Estimated Quantitative Data for the Proposed Pathway

The following table provides estimated data for the proposed reductive amination, based on typical outcomes for similar reactions.

StepProductEstimated YieldEstimated Purity (by HPLC)
Reductive AminationN,N-Dimethyl-3-(thiophen-2-yl)propan-1-amine60-80%>95% (after purification)

Note: These are estimated values and would need to be determined experimentally.

Diagram of the Proposed Synthetic Pathway

Proposed Duloxetine Intermediate Synthesis cluster_reagents propanal This compound amine_intermediate N,N-Dimethyl-3-(thiophen-2-yl)propan-1-amine propanal->amine_intermediate Reductive Amination reductive_amination_reagents Dimethylamine, Sodium Triacetoxyborohydride, DCM, Acetic Acid further_synthesis Further (Hypothetical) Synthesis Steps amine_intermediate->further_synthesis

Caption: Proposed synthesis of a duloxetine precursor.

Summary and Conclusion

The established and industrially relevant synthesis of duloxetine intermediates relies on the Mannich reaction of 2-acetylthiophene. This pathway is well-documented, high-yielding, and provides a reliable route to the key chiral alcohol precursor of duloxetine.

The use of this compound in the synthesis of duloxetine intermediates is not described in the current scientific and patent literature. However, a theoretical pathway involving reductive amination is chemically plausible and could provide an alternative, albeit unconventional, route to an aminopropane precursor. Further research would be required to validate the feasibility and efficiency of this proposed synthesis.

For professionals in drug development, understanding both the established and potential alternative synthetic routes is crucial for process optimization, cost reduction, and the development of novel intellectual property.

Application Notes and Protocols for Reactions of 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several common and useful reactions involving 3-(Thiophen-2-yl)propanal. This versatile aldehyde is a valuable building block in organic synthesis, particularly for the preparation of compounds with potential pharmacological activity. The following sections detail procedures for reductive amination, aldol condensation, oxidation, reduction, and the Wittig reaction, complete with quantitative data and experimental workflows.

Summary of Key Reactions and Quantitative Data

The following table summarizes the typical yields for various reactions starting from this compound under optimized conditions. These values are representative and may vary based on the specific reagents and experimental setup.

Reaction TypeProductReagentsTypical Yield (%)
Reductive AminationN-Benzyl-3-(thiophen-2-yl)propan-1-amineBenzylamine, NaBH(OAc)₃85-95
Aldol Condensation(E)-1-Hydroxy-1-phenyl-4-(thiophen-2-yl)butan-2-oneAcetophenone, NaOH70-85
Oxidation3-(Thiophen-2-yl)propanoic acidJones Reagent (CrO₃, H₂SO₄)80-90
Reduction3-(Thiophen-2-yl)propan-1-olSodium Borohydride (NaBH₄)90-98
Wittig Reaction1-(Thiophen-2-yl)-4-phenylbut-3-eneBenzyltriphenylphosphonium chloride, n-BuLi75-90 (as a mixture of E/Z isomers)

Detailed Experimental Protocols

Reductive Amination: Synthesis of N-Benzyl-3-(thiophen-2-yl)propan-1-amine

Reductive amination is a cornerstone method for the formation of amines from carbonyl compounds.[1][2][3] This protocol describes the reaction of this compound with benzylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride.

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde has been consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-(thiophen-2-yl)propan-1-amine.

General Experimental Workflow for Reductive Amination

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants This compound + Benzylamine in DCM Start->Reactants Imine Imine Formation (1-2h, RT) Reactants->Imine Reduction Reduction with NaBH(OAc)₃ (4-12h, RT) Imine->Reduction Quench Quench with NaHCO₃ Reduction->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of an amine via reductive amination.

Aldol Condensation: Synthesis of (E)-1-Hydroxy-1-phenyl-4-(thiophen-2-yl)butan-2-one

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds.[4][5][6] In this protocol, this compound reacts with acetophenone in a base-catalyzed crossed aldol condensation.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH, 1.2 eq) to the cooled solution while stirring.

  • Aldehyde Addition: Add this compound (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate may be observed.

  • Work-up: Acidify the reaction mixture with dilute hydrochloric acid (HCl) until it is neutral or slightly acidic.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water. If no precipitate forms, extract the mixture with ethyl acetate.

  • Purification: Dry the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography can be performed to yield the pure aldol product.

Oxidation: Synthesis of 3-(Thiophen-2-yl)propanoic Acid

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid using various oxidizing agents.[7][8][9] This protocol utilizes the Jones reagent, a strong oxidizing agent.

Protocol:

  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in water and slowly adding concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath.

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool the solution to 0 °C.

  • Oxidation: Add the prepared Jones reagent dropwise to the solution of the aldehyde. The color of the reaction mixture will change from orange/red to green. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude 3-(Thiophen-2-yl)propanoic acid. Further purification can be achieved by recrystallization.

Reduction: Synthesis of 3-(Thiophen-2-yl)propan-1-ol

Aldehydes are readily reduced to primary alcohols.[10] This protocol employs sodium borohydride, a mild and selective reducing agent.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the solution. Be cautious of gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully add water to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-(Thiophen-2-yl)propan-1-ol, which is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography.

Wittig Reaction: Synthesis of 1-(Thiophen-2-yl)-4-phenylbut-3-ene

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[11][12][13][14][15] This protocol describes the reaction of this compound with a phosphonium ylide to form an alkene.

Protocol:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Base Addition: Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) to the suspension. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel to afford the pure 1-(Thiophen-2-yl)-4-phenylbut-3-ene.

Signaling Pathway Analogy: A General Synthetic Transformation

G cluster_reactants Starting Materials cluster_process Chemical Transformation cluster_products Products Aldehyde This compound Reaction Reaction (e.g., Reductive Amination, Aldol, Wittig) Aldehyde->Reaction Reagent Reaction Partner (e.g., Amine, Enolate, Ylide) Reagent->Reaction Product Desired Product Reaction->Product Byproduct Byproduct(s) (e.g., H₂O, PPh₃O) Reaction->Byproduct

Caption: A generalized scheme for the chemical transformation of this compound.

References

Application Notes and Protocols: 3-(Thiophen-2-yl)propanal as a Versatile Building Block for Novel Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(thiophen-2-yl)propanal as a foundational molecule in the synthesis of advanced agrochemicals, with a specific focus on the development of potent fungicides. The thiophene moiety is a well-established pharmacophore in a variety of commercial agrochemicals, and its incorporation can lead to compounds with enhanced biological activity.[1] This document outlines a synthetic strategy from this compound to a novel class of N-(thiophen-2-yl)nicotinamide fungicides, detailing the necessary experimental protocols and presenting their biological efficacy.

Introduction to Thiophene-Based Fungicides

The thiophene ring is a bioisostere of the benzene ring and is a key structural component in several commercialized fungicides, including ethaboxam, penthiopyrad, and isofetamid. Its presence can significantly influence the biological activity of a molecule. The development of novel fungicides is critical to combat the emergence of resistant fungal strains and to ensure global food security. The N-(thiophen-2-yl)nicotinamide scaffold has been identified as a promising lead structure for fungicides targeting oomycete pathogens like Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.[1][2]

Synthetic Pathway Overview

A plausible synthetic route has been developed to utilize this compound as a starting material for the synthesis of a potent fungicidal agent, specifically a substituted N-(thiophen-2-yl)nicotinamide. The overall workflow involves the transformation of the propanal side chain and functionalization of the thiophene ring to introduce the necessary amine group for the final amide coupling.

Synthetic Workflow A This compound B 3-(Thiophen-2-yl)propanoic Acid A->B Oxidation C Methyl 3-(Thiophen-2-yl)propanoate B->C Esterification D Methyl 3-(5-Nitrothiophen-2-yl)propanoate C->D Nitration E 3-(5-Aminothiophen-2-yl)propanoate D->E Reduction F Substituted Thiophen-2-amine Intermediate E->F Hydrolysis/Decarboxylation H Target N-(Thiophen-2-yl)nicotinamide Fungicide F->H Amide Coupling G Substituted Nicotinoyl Chloride G->H

Caption: Synthetic workflow from this compound to the target fungicide.

Experimental Protocols

Synthesis of 3-(Thiophen-2-yl)propanoic Acid

Objective: To oxidize this compound to the corresponding carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound in a suitable solvent such as acetone.

  • Prepare an aqueous solution of potassium permanganate.

  • Slowly add the potassium permanganate solution to the aldehyde solution at 0-5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears.

  • Filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(thiophen-2-yl)propanoic acid.

Synthesis of a Substituted Thiophen-2-amine Intermediate

Objective: To convert 3-(thiophen-2-yl)propanoic acid into a functionalized thiophen-2-amine, a key intermediate for the final coupling step. This is a multi-step process involving esterification, nitration, reduction, and subsequent functional group manipulation.

Materials:

  • 3-(Thiophen-2-yl)propanoic acid

  • Methanol, Sulfuric acid (for esterification)

  • Nitric acid, Sulfuric acid (for nitration)

  • Iron powder, Hydrochloric acid (for reduction)

Procedure:

  • Esterification: Reflux 3-(thiophen-2-yl)propanoic acid in methanol with a catalytic amount of sulfuric acid to obtain methyl 3-(thiophen-2-yl)propanoate.

  • Nitration: Carefully add a mixture of nitric acid and sulfuric acid to the methyl 3-(thiophen-2-yl)propanoate at low temperature to introduce a nitro group at the 5-position of the thiophene ring.

  • Reduction: Reduce the nitro group of methyl 3-(5-nitrothiophen-2-yl)propanoate to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

  • Further Modification (if necessary): The resulting aminothiophene ester can be further modified as needed for the target fungicide. For the purpose of this protocol, we will consider the product of the reduction as the key intermediate.

Synthesis of the Target N-(Thiophen-2-yl)nicotinamide Fungicide

Objective: To couple the substituted thiophen-2-amine intermediate with a substituted nicotinoyl chloride to form the final fungicidal compound. This protocol is adapted from the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.[1][2]

Materials:

  • Substituted Thiophen-2-amine Intermediate

  • Substituted Nicotinic Acid

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Acyl Chloride Formation: To a solution of the substituted nicotinic acid in dichloromethane, add oxalyl chloride dropwise at room temperature. Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the nicotinoyl chloride.

  • Amide Coupling: Dissolve the substituted thiophen-2-amine intermediate in dichloromethane and add triethylamine. To this solution, add a solution of the freshly prepared nicotinoyl chloride in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target N-(thiophen-2-yl)nicotinamide fungicide.

In Vivo Fungicidal Activity Assay against Cucumber Downy Mildew (Pseudoperonospora cubensis)

Objective: To evaluate the efficacy of the synthesized compound in controlling cucumber downy mildew in a greenhouse setting. This protocol is based on established methods.[1][2]

Materials:

  • Synthesized N-(thiophen-2-yl)nicotinamide compound

  • Cucumber plants (at the two-leaf stage)

  • Pseudoperonospora cubensis spore suspension

  • Tween-80

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution with water containing 0.1% Tween-80 to the desired test concentrations.

  • Inoculation: Inoculate cucumber plants at the two-leaf stage by spraying them with a spore suspension of P. cubensis.

  • Treatment: 24 hours post-inoculation (curative assay) or 24 hours prior to inoculation (protective assay), spray the cucumber plants with the test compound solutions until runoff.

  • Incubation: Maintain the treated plants in a greenhouse at 20-25°C with high humidity for 7 days.

  • Evaluation: Assess the disease severity by measuring the area of leaf lesions compared to a control group treated with a blank solution (water, DMSO, and Tween-80).

  • Data Analysis: Calculate the percentage of disease control for each concentration and determine the EC50 value (the concentration that inhibits disease development by 50%).

Quantitative Data

The fungicidal activity of a representative N-(thiophen-2-yl)nicotinamide compound against cucumber downy mildew is presented below, with commercial fungicides included for comparison.[1][2]

CompoundTarget PathogenEC50 (mg/L)
Representative N-(thiophen-2-yl)nicotinamide Pseudoperonospora cubensis1.96
DiflumetorimPseudoperonospora cubensis21.44
FlumorphPseudoperonospora cubensis7.55

Logical Framework for Fungicide Screening

The development of a new fungicide follows a structured screening process to identify the most promising candidates for commercialization.

Fungicide Screening Process A Synthesis of Novel Thiophene Derivatives B Primary In Vitro Screening (Multiple Pathogens) A->B C Lead Compound Identification (Potency and Spectrum) B->C D Secondary In Vivo Screening (Greenhouse Trials) C->D E Dose-Response and Efficacy (EC50 Determination) D->E G Toxicology and Environmental Impact Assessment D->G F Field Trials (Different Geographic Locations) E->F H Commercial Candidate Selection F->H G->H

Caption: Logical workflow for the screening and development of new fungicides.

Conclusion

This compound serves as a viable starting material for the synthesis of novel N-(thiophen-2-yl)nicotinamide fungicides. The outlined synthetic pathway and experimental protocols provide a framework for the development of these and other thiophene-based agrochemicals. The representative compound demonstrates excellent fungicidal activity against Pseudoperonospora cubensis, highlighting the potential of this chemical class for future agrochemical development. Further optimization of the substitution pattern on both the thiophene and nicotinamide rings could lead to the discovery of even more potent and selective fungicides.

References

Application Notes and Protocols for 3-(Thiophen-2-yl)propanal in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-2-yl)propanal is a versatile bifunctional molecule containing a thiophene ring and a propanal functional group. The electron-rich thiophene unit is a cornerstone in the development of conducting polymers and organic electronic materials due to its excellent charge transport properties and environmental stability. The terminal aldehyde group, while generally not amenable to direct polymerization, serves as a highly reactive handle for a variety of chemical transformations. This allows for the synthesis of a diverse range of functionalized monomers and for the post-polymerization modification of thiophene-based materials.

These application notes provide an overview of the potential uses of this compound in material science, focusing on the synthesis of novel monomers for organic electronics and functional polymers. Detailed experimental protocols for key synthetic transformations are also presented.

Application Notes

Synthesis of Functional Monomers for Organic Electronics

The aldehyde functionality of this compound can be readily converted into various other functional groups to generate novel monomers for polymerization. These monomers can be designed to tune the optical and electronic properties of the resulting polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Key Monomer Synthesis Strategies:

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) yields electron-deficient groups conjugated with the thiophene ring, leading to donor-acceptor type monomers with tunable band gaps.

  • Wittig Reaction: Conversion of the aldehyde to an alkene allows for the introduction of various substituents, including those that can enhance solubility or promote self-assembly of the resulting polymers.

  • Reductive Amination: Formation of an amine followed by reaction with other monomers can be used to create polyamides or polyimines with interesting charge transport and thermal properties.

A logical workflow for synthesizing a functionalized monomer from this compound is depicted below.

logical_relationship A This compound B Functionalization Reaction (e.g., Knoevenagel, Wittig, Reductive Amination) A->B Reactant C Novel Thiophene-based Monomer B->C Product D Polymerization (e.g., Stille, Suzuki, Direct Arylation) C->D Monomer E Functional Polymer for Organic Electronics D->E Material experimental_workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification A Comonomer with protected aldehyde C Co-polymerization A->C B Thiophene Monomer B->C D Polythiophene with protected aldehyde C->D E Deprotection D->E F Polythiophene with free aldehyde E->F G Reaction with functional molecule F->G H Functionalized Polythiophene G->H signaling_pathway cluster_knoevenagel Knoevenagel Condensation cluster_wittig Wittig Reaction cluster_reductive Reductive Amination A This compound C (E)-3-(3-(thiophen-2-yl)propylidene) malononitrile A->C Piperidine E 2-(But-3-en-1-yl)thiophene A->E n-BuLi G N-benzyl-3-(thiophen-2-yl) propan-1-amine A->G Acetic Acid B Malononitrile B->C D Methyltriphenylphosphonium ylide D->E F Benzylamine, NaBH(OAc)₃ F->G

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(Thiophen-2-yl)propanal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic procedures. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols for the primary synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes to obtain this compound?

A1: The main synthetic strategies for this compound include:

  • Hydroformylation of 2-vinylthiophene: This is a direct, atom-economical method that adds a formyl group and a hydrogen atom across the double bond of 2-vinylthiophene. The major challenge is controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer.

  • Oxidation of 3-(Thiophen-2-yl)propan-1-ol: This two-step approach involves the synthesis of the corresponding alcohol, which is then oxidized to the aldehyde. This method offers high predictability but is less atom-economical.

  • Two-step synthesis from 2-thiophenecarboxaldehyde: This route typically involves a chain extension reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to form 3-(thiophen-2-yl)propenal, followed by a selective reduction of the carbon-carbon double bond.

Q2: My hydroformylation of 2-vinylthiophene is resulting in a low yield of the desired linear product. What are the likely causes?

A2: Low yields of the linear this compound in hydroformylation are often due to:

  • Poor regioselectivity: The formation of the branched isomer, 2-(thiophen-2-yl)propanal, is a common side reaction.

  • Hydrogenation of the starting material: The 2-vinylthiophene can be reduced to 2-ethylthiophene.

  • Hydrogenation of the product: The desired aldehyde can be further reduced to 3-(thiophen-2-yl)propan-1-ol.

  • Catalyst deactivation: The catalyst may not be stable under the reaction conditions.

Q3: What are the common impurities I might encounter, and how can they be removed?

A3: Common impurities include the branched aldehyde isomer, 2-ethylthiophene, 3-(thiophen-2-yl)propan-1-ol, and residual catalyst. Purification is typically achieved by column chromatography on silica gel. The choice of eluent is critical for separating the desired product from its isomers and other byproducts.

Troubleshooting Guides

Issue 1: Low Yield in the Hydroformylation of 2-Vinylthiophene

This guide will help you troubleshoot and improve the yield of the linear aldehyde in the rhodium-catalyzed hydroformylation of 2-vinylthiophene.

hydroformylation_troubleshooting start Low Yield of this compound check_regioselectivity Analyze Crude Product by GC/NMR for Regioselectivity (Linear vs. Branched) start->check_regioselectivity check_side_products Analyze for Side Products (e.g., 2-ethylthiophene, 3-(thiophen-2-yl)propan-1-ol) check_regioselectivity->check_side_products Linear product is major, but yield is still low low_regioselectivity Poor Regioselectivity check_regioselectivity->low_regioselectivity Branched isomer is a major component high_side_products High Levels of Side Products check_side_products->high_side_products Significant side products detected solution_regioselectivity Modify Ligand: Use bulky phosphine or phosphite ligands (e.g., TPP, Xantphos). Adjust CO/H2 pressure: Higher CO pressure generally favors linear product. low_regioselectivity->solution_regioselectivity solution_side_products Adjust Temperature: Lower temperature to reduce hydrogenation. Optimize CO/H2 Ratio: Ensure sufficient CO partial pressure to suppress hydrogenation. high_side_products->solution_side_products

Caption: Troubleshooting workflow for low yield in the hydroformylation of 2-vinylthiophene.

The choice of catalyst and ligands is critical for achieving high regioselectivity in the hydroformylation of vinyl arenes. While specific data for 2-vinylthiophene is dispersed in the literature, the following table provides a general guide based on studies of similar substrates like styrene.

Catalyst PrecursorLigandTemperature (°C)Pressure (CO/H₂) (bar)Linear:Branched RatioYield (%)
Rh(acac)(CO)₂PPh₃ (Triphenylphosphine)80-10020-50~2:1 to 5:170-90
Rh(acac)(CO)₂Xantphos80-10020-50>20:1>95
[Rh(COD)Cl]₂BISBI10040>50:1>90

This data is illustrative for vinyl arenes and should be optimized for 2-vinylthiophene.

Issue 2: Incomplete Oxidation of 3-(Thiophen-2-yl)propan-1-ol

This guide addresses incomplete conversion and side reactions during the oxidation of 3-(thiophen-2-yl)propan-1-ol to the corresponding aldehyde.

oxidation_troubleshooting start Incomplete Oxidation or Low Yield check_starting_material Is starting material (alcohol) still present? start->check_starting_material check_overoxidation Is the carboxylic acid (3-(thiophen-2-yl)propanoic acid) detected? check_starting_material->check_overoxidation No incomplete_reaction Incomplete Reaction check_starting_material->incomplete_reaction Yes overoxidation Over-oxidation to Carboxylic Acid check_overoxidation->overoxidation Yes solution_incomplete Increase equivalents of oxidizing agent. Ensure proper activation of DMSO in Swern oxidation (low temperature). Check purity of reagents. incomplete_reaction->solution_incomplete solution_overoxidation Use a milder oxidizing agent (e.g., PCC, DMP). For Swern oxidation, maintain low temperature (-78 °C) during addition. Ensure rapid workup. overoxidation->solution_overoxidation

Caption: Decision tree for troubleshooting the oxidation of 3-(thiophen-2-yl)propan-1-ol.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Hydroformylation of 2-Vinylthiophene

This protocol is a general procedure for the hydroformylation of 2-vinylthiophene, which should be optimized for specific laboratory conditions.

hydroformylation_workflow setup Autoclave Setup and Inerting reagents Charge with 2-Vinylthiophene, Solvent, Rhodium Precursor, and Ligand setup->reagents reaction Pressurize with CO/H2 and Heat to Reaction Temperature reagents->reaction workup Cool, Vent, and Concentrate the Reaction Mixture reaction->workup purification Purify by Column Chromatography workup->purification

Caption: General workflow for the hydroformylation of 2-vinylthiophene.

Materials:

  • 2-Vinylthiophene

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., Triphenylphosphine or Xantphos)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Syngas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave equipped with a stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the rhodium precursor (e.g., 0.1 mol%) and the phosphine ligand (e.g., 1-5 mol%).

  • Add the anhydrous, degassed solvent, followed by 2-vinylthiophene.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave several times with the CO/H₂ mixture.

  • Pressurize the autoclave to the desired pressure (e.g., 20-50 bar) with the CO/H₂ mixture.

  • Begin stirring and heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by observing the pressure drop.

  • After the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the linear and branched aldehydes and other byproducts.

Protocol 2: Oxidation of 3-(Thiophen-2-yl)propan-1-ol via Swern Oxidation

This protocol provides a method for the mild oxidation of 3-(thiophen-2-yl)propan-1-ol to this compound.

Materials:

  • 3-(Thiophen-2-yl)propan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add DMSO (2.2 equivalents) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 3-(thiophen-2-yl)propan-1-ol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis from 2-Thiophenecarboxaldehyde via Horner-Wadsworth-Emmons Reaction and Selective Reduction

This two-step protocol outlines the synthesis of this compound starting from 2-thiophenecarboxaldehyde.

Step 1: Horner-Wadsworth-Emmons Olefination

  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Stir the mixture at room temperature until the evolution of hydrogen ceases.

  • Cool the resulting solution to 0 °C and add a solution of 2-thiophenecarboxaldehyde (1.0 equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ethyl 3-(thiophen-2-yl)acrylate by column chromatography.

Step 2: DIBAL-H Reduction and Catalytic Hydrogenation

  • Reduce the ester to the corresponding allylic alcohol, 3-(thiophen-2-yl)propen-1-ol, using DIBAL-H at low temperature.

  • Selectively reduce the double bond of 3-(thiophen-2-yl)propenal (obtained by oxidation of the allylic alcohol) using a suitable method like catalytic transfer hydrogenation. For example, treat the propenal with a hydrogen donor (e.g., formic acid/triethylamine) in the presence of a palladium catalyst.

  • Alternatively, selective hydrogenation of the double bond in the presence of the aldehyde can be achieved using specific catalysts like Pd/C under controlled conditions.

  • Purify the final product, this compound, by column chromatography.

Technical Support Center: Purification of 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-(Thiophen-2-yl)propanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Low yield after purification Decomposition of the aldehyde: Aldehydes can be sensitive to air oxidation, acidic or basic conditions, and prolonged heating.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Use neutralized silica gel (e.g., by adding a small amount of triethylamine to the eluent) for column chromatography to avoid acid-catalyzed decomposition. - Avoid excessively high temperatures during distillation by using a vacuum.
Incomplete extraction: If using a liquid-liquid extraction (e.g., after bisulfite adduct formation), the aldehyde may not be fully recovered from the aqueous phase.- Ensure the pH is sufficiently basic (pH > 8) to fully regenerate the aldehyde from the bisulfite adduct. - Perform multiple extractions with a suitable organic solvent to maximize recovery.
Product is still impure after column chromatography Inappropriate solvent system: The chosen eluent may not provide adequate separation between the desired product and impurities.- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that gives good separation (Rf of the product around 0.3). - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Co-elution of impurities: Some impurities may have similar polarity to the product, making separation by standard chromatography difficult.- If the impurity is a carboxylic acid (from oxidation), pre-treat the crude material by washing with a mild base like saturated sodium bicarbonate solution. - If the impurity is an alcohol (from starting material), consider derivatization or a different purification technique.
Formation of a white precipitate during purification Bisulfite adduct formation: If sodium bisulfite is used, the aldehyde can form a solid adduct.- This is an expected part of the bisulfite purification method. The solid adduct can be isolated by filtration and the pure aldehyde regenerated by treatment with a base.
Product discoloration (turns yellow or brown) Oxidation or polymerization: Aldehydes, particularly those with aromatic rings, can be prone to oxidation and polymerization upon exposure to air and light.- Store the purified compound under an inert atmosphere, protected from light, and at a low temperature. - Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if prolonged storage is necessary.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about the purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include:

  • 3-(Thiophen-2-yl)propan-1-ol: The corresponding alcohol, which may be a starting material or a byproduct of reduction.

  • 3-(Thiophen-2-yl)propanoic acid: The corresponding carboxylic acid, formed by oxidation of the aldehyde.[1]

  • Aldol condensation products: Self-condensation of the aldehyde can occur, especially under acidic or basic conditions.[1]

  • Unreacted starting materials: Depending on the synthetic route, these could include 2-vinylthiophene or other precursors.

Q2: What is the best method for purifying this compound on a laboratory scale?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Flash column chromatography is a versatile technique for separating the aldehyde from impurities with different polarities.

  • Purification via the bisulfite adduct is highly selective for aldehydes and can be very effective for removing non-aldehyde impurities.[2][3][4]

  • Vacuum distillation is suitable for larger quantities if the impurities have significantly different boiling points.

Q3: Can I use silica gel for column chromatography of this compound?

A3: Yes, but with caution. Silica gel can be slightly acidic, which may cause decomposition of the aldehyde. To mitigate this, you can use silica gel that has been neutralized by pre-treating it with a solution of triethylamine in the eluent, or by using commercially available deactivated silica gel. Alternatively, alumina (neutral or basic) can be used as the stationary phase.

Q4: How can I regenerate the aldehyde from its bisulfite adduct?

A4: To recover the aldehyde, the aqueous solution of the bisulfite adduct should be treated with a base, such as sodium hydroxide or sodium carbonate, until the pH is strongly basic. This reverses the reaction, and the purified aldehyde can then be extracted into an organic solvent.[4]

Q5: What are the recommended storage conditions for purified this compound?

A5: Due to its susceptibility to oxidation, this compound should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature (refrigerator or freezer).

Quantitative Data Summary

Purification Method Parameter Reported Value Source
Bisulfite Adduct Formation Yield of Adduct90%[2]
Purity of Adduct83% (by HPLC-CAD)[2]
Overall Yield of Aldehyde85% (from starting alcohol)[2]
Fractional Distillation (of a similar thiophene derivative) Yield of Main Fraction76-83%[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation:

  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.
  • Add a layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent.
  • Carefully load the sample onto the top of the silica gel bed.

3. Elution:

  • Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
  • Gradually increase the polarity of the eluent as needed to elute the product.
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol describes the purification of this compound by forming a water-soluble bisulfite adduct.

1. Adduct Formation:

  • Dissolve the crude aldehyde in a water-miscible solvent like methanol or THF.[4]
  • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct may form.[2][4]

2. Extraction of Impurities:

  • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the mixture.
  • Separate the layers. The non-aldehyde impurities will be in the organic layer, while the bisulfite adduct will be in the aqueous layer.[4]

3. Regeneration of the Aldehyde:

  • To the aqueous layer containing the bisulfite adduct, add an organic solvent for extraction.
  • Slowly add a base (e.g., 10% sodium hydroxide solution) with stirring until the solution is strongly basic (pH > 8).[4]
  • Extract the regenerated aldehyde into the organic layer. Repeat the extraction multiple times.

4. Product Isolation:

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound method_choice Choose Purification Method crude->method_choice column Flash Column Chromatography method_choice->column Polar Impurities bisulfite Bisulfite Adduct Formation method_choice->bisulfite Non-Aldehyde Impurities distillation Vacuum Distillation method_choice->distillation Boiling Point Difference analysis Purity Analysis (TLC, GC-MS, NMR) column->analysis bisulfite->analysis distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree start Impure Product After Purification check_method Which purification method was used? start->check_method column Column Chromatography check_method->column bisulfite Bisulfite Adduct check_method->bisulfite distillation Distillation check_method->distillation column_q1 Co-elution of spots on TLC? column->column_q1 bisulfite_q1 Low recovery of aldehyde? bisulfite->bisulfite_q1 distillation_q1 Poor separation? distillation->distillation_q1 column_a1_yes Optimize eluent system (gradient) or try bisulfite method. column_q1->column_a1_yes Yes column_q2 Streaking or tailing on TLC? column_q1->column_q2 No column_a1_no Product decomposition on silica? column_a2_yes Use neutralized silica or alumina. column_q2->column_a2_yes Yes bisulfite_a1_yes Ensure complete basification (pH>8) and multiple extractions. bisulfite_q1->bisulfite_a1_yes Yes bisulfite_a1_no Impurity is also an aldehyde? distillation_a1_yes Impurities have close boiling points. Use fractional distillation with a packed column. distillation_q1->distillation_a1_yes Yes

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: 3-(Thiophen-2-yl)propanal Reaction Byproducts Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-(Thiophen-2-yl)propanal. The information is designed to help identify and troubleshoot the formation of common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and what are the potential byproducts for each?

A1: There are three primary synthetic routes for this compound, each with a unique profile of potential byproducts.

  • Hydroformylation of 2-Vinylthiophene: This method introduces a formyl group and a hydrogen atom across the double bond of 2-vinylthiophene.

  • Oxidation of 3-(Thiophen-2-yl)propan-1-ol: This route involves the oxidation of the corresponding primary alcohol.

  • Aldol Condensation of Thiophene-2-carboxaldehyde and Acetaldehyde followed by Reduction: This is a two-step process starting with an aldol condensation to form an α,β-unsaturated aldehyde, which is then reduced.

A summary of potential byproducts for each route is provided in the table below.

Q2: My reaction is complete, but I have a significant amount of an unknown impurity. How can I identify it?

A2: The first step is to consider the synthetic route you have used. The table of common byproducts below can provide initial clues. For definitive identification, we recommend using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for these analyses are provided in the "Experimental Protocols" section.

Q3: I am observing the formation of the linear isomer during the hydroformylation of 2-vinylthiophene. How can I minimize this?

A3: The formation of the linear isomer, 4-(thiophen-2-yl)butanal, is a common issue in hydroformylation. The branched-to-linear ratio is influenced by the catalyst, ligands, temperature, and pressure. To favor the branched product, this compound, consider the following:

  • Ligand Selection: Bulky phosphine or phosphite ligands on the rhodium or cobalt catalyst can sterically hinder the formation of the linear isomer.

  • Temperature and Pressure: Lower temperatures and higher syngas pressures generally favor the formation of the branched isomer. Optimization of these parameters is crucial.

Q4: During the oxidation of 3-(Thiophen-2-yl)propan-1-ol, I am seeing significant over-oxidation to the carboxylic acid. What can I do to prevent this?

A4: Over-oxidation to 3-(thiophen-2-yl)propanoic acid is a common side reaction. To minimize this:

  • Choice of Oxidizing Agent: Use milder and more selective oxidizing agents such as those used in the Swern or Dess-Martin periodinane oxidations. Avoid strong oxidants like potassium permanganate or chromic acid.

  • Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent. Adding the oxidant slowly to the alcohol solution can also help.

Q5: In the aldol condensation route, I am isolating the aldol addition product instead of the desired α,β-unsaturated aldehyde. What is the issue?

A5: The elimination of water from the initial aldol addition product to form the enal is often not spontaneous and may require heat or a stronger base. If you are isolating the β-hydroxy aldehyde, consider heating the reaction mixture or using a stronger base to promote the dehydration step.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Hydroformylation of 2-Vinylthiophene
Problem Potential Cause Troubleshooting Steps
Low Conversion of 2-Vinylthiophene Inactive catalyst, insufficient temperature or pressure.Ensure the catalyst is active. Increase the reaction temperature and/or syngas (CO/H₂) pressure.
High Yield of Linear Isomer Non-selective catalyst or reaction conditions.Use a catalyst with bulky ligands. Optimize the temperature and pressure to favor the branched isomer (lower temperature, higher pressure).
Formation of 2-Ethylthiophene Hydrogenation side reaction.Decrease the H₂ partial pressure in the syngas mixture. Lower the reaction temperature.
Oxidation of 3-(Thiophen-2-yl)propan-1-ol
Problem Potential Cause Troubleshooting Steps
Incomplete Reaction Insufficient oxidizing agent, low reaction temperature.Ensure the correct stoichiometry of the oxidizing agent. Increase the reaction temperature if using a mild oxidant.
Over-oxidation to Carboxylic Acid Oxidizing agent is too strong, or reaction time is too long.Use a milder oxidizing agent (e.g., Swern, Dess-Martin). Reduce the reaction time and monitor the reaction progress closely by TLC or GC.
Formation of Thioacetals (Swern) Reaction temperature is too high.Maintain the reaction temperature below -60 °C.
Aldol Condensation and Reduction
Problem Potential Cause Troubleshooting Steps
Low Yield of Aldol Product Incorrect base, temperature, or reaction time.Ensure the appropriate base and stoichiometry are used. Optimize the reaction temperature and time.
Formation of Self-Condensation Products Acetaldehyde self-condensation is competing.Slowly add acetaldehyde to the reaction mixture containing thiophene-2-carboxaldehyde and the base.
Incomplete Reduction of the Enal Inactive reducing agent or insufficient amount.Use a fresh, active reducing agent. Ensure the correct stoichiometry is used.
Over-reduction to the Alcohol Reducing agent is too strong.Use a milder reducing agent that selectively reduces the double bond without affecting the aldehyde, or vice versa if the aldehyde is to be reduced.

Data Presentation

The following table summarizes the potential byproducts for each synthetic route. The typical yield percentages are estimates and can vary significantly based on the specific reaction conditions.

Synthetic Route Main Product Potential Byproducts Typical Byproduct Yield (Estimate)
Hydroformylation of 2-Vinylthiophene This compound4-(Thiophen-2-yl)butanal (linear isomer)10-50%
2-Ethylthiophene (hydrogenation product)5-15%
Isomerized 2-vinylthiophene<5%
Oxidation of 3-(Thiophen-2-yl)propan-1-ol This compound3-(Thiophen-2-yl)propan-1-ol (unreacted)5-20%
3-(Thiophen-2-yl)propanoic acid (over-oxidation)5-15%
Methylthiomethyl ether of the alcohol (Swern)<5% (if temperature is not controlled)
Aldol Condensation and Reduction This compound3-Hydroxy-3-(thiophen-2-yl)propanal (aldol adduct)5-20% (if dehydration is incomplete)
Thiophene-2-carboxaldehyde (unreacted)<10%
Acetaldehyde self-condensation productsVariable
3-(Thiophen-2-yl)propan-1-ol (from over-reduction)<10%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

This protocol is a general guideline for the analysis of the reaction mixture. The parameters may need to be optimized for your specific instrument and column.

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the diluted reaction mixture (in a suitable solvent like dichloromethane or ethyl acetate) in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 10 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

  • Data Analysis: Identify the main product and byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

High-Performance Liquid Chromatography (HPLC) for Byproduct Analysis

This protocol provides a starting point for developing an HPLC method for the analysis of the reaction mixture.

  • Instrument: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 70% A and 30% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Data Analysis: Identify and quantify the main product and byproducts by comparing their retention times and peak areas with those of known standards.

Visualizations

Synthesis_Pathways cluster_hydroformylation Hydroformylation Route cluster_oxidation Oxidation Route cluster_aldol Aldol Condensation Route 2-Vinylthiophene 2-Vinylthiophene 3-(Thiophen-2-yl)propanal_H This compound 2-Vinylthiophene->3-(Thiophen-2-yl)propanal_H CO, H2, Catalyst 4-(Thiophen-2-yl)butanal Linear Isomer 2-Vinylthiophene->4-(Thiophen-2-yl)butanal Side Reaction 2-Ethylthiophene Hydrogenation Product 2-Vinylthiophene->2-Ethylthiophene Side Reaction 3-(Thiophen-2-yl)propan-1-ol 3-(Thiophen-2-yl)propan-1-ol 3-(Thiophen-2-yl)propanal_O This compound 3-(Thiophen-2-yl)propan-1-ol->3-(Thiophen-2-yl)propanal_O Oxidizing Agent 3-(Thiophen-2-yl)propanoic_acid Over-oxidation Product 3-(Thiophen-2-yl)propanal_O->3-(Thiophen-2-yl)propanoic_acid Side Reaction Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Aldol_Adduct Aldol Adduct Thiophene-2-carboxaldehyde->Aldol_Adduct Base Acetaldehyde Acetaldehyde Acetaldehyde->Aldol_Adduct Unsaturated_Aldehyde Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde -H2O 3-(Thiophen-2-yl)propanal_A This compound Unsaturated_Aldehyde->3-(Thiophen-2-yl)propanal_A Reduction

Technical Support Center: Optimizing Reaction Conditions for 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Thiophen-2-yl)propanal.

Troubleshooting Guides

Scenario 1: Low or No Yield of this compound via Oxidation of 3-(Thiophen-2-yl)propan-1-ol

Question Possible Cause Troubleshooting Steps
Why is my reaction showing low or no conversion of the starting alcohol? 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., PCC, Dess-Martin periodinane) may have degraded due to improper storage or age. 2. Insufficient Reagent: The molar ratio of the oxidizing agent to the alcohol may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use Fresh Reagent: Ensure the oxidizing agent is fresh and has been stored under the recommended conditions (e.g., in a desiccator). 2. Increase Reagent Stoichiometry: Increase the molar equivalents of the oxidizing agent in increments (e.g., from 1.2 eq to 1.5 eq). 3. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For Swern oxidations, ensure the temperature is kept below -60°C to avoid side reactions.[1]
My TLC analysis shows the disappearance of the starting material, but no desired product is observed. What could be the issue? 1. Over-oxidation: The aldehyde product may have been further oxidized to the corresponding carboxylic acid, 3-(thiophen-2-yl)propanoic acid. This is more common with stronger oxidizing agents or prolonged reaction times.[2][3] 2. Product Instability: The aldehyde may be unstable under the reaction or workup conditions.1. Use Milder Oxidants: Switch to a milder and more selective oxidizing agent like Dess-Martin periodinane (DMP) or perform a Swern oxidation, which are known to minimize over-oxidation.[4][5][6][7] 2. Control Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Gentle Workup: Use a mild workup procedure. For example, avoid acidic conditions if the product is acid-sensitive. A buffered workup may be necessary.
How can I be sure my thiophene ring is stable during the oxidation? The thiophene ring is generally stable to many oxidizing agents, but harsh conditions can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone.[8][9][10]1. Use Mild Conditions: Employ mild oxidizing agents like PCC, DMP, or Swern oxidation reagents.[1][7][11] 2. Avoid Strong Oxidants: Avoid using strong, non-selective oxidants like potassium permanganate or chromic acid under harsh conditions.

Scenario 2: Difficulty in Purifying this compound

Question Possible Cause Troubleshooting Steps
How do I effectively remove the unreacted alcohol and the carboxylic acid byproduct from my crude product? Aldehydes, alcohols, and carboxylic acids can have similar polarities, making their separation by standard column chromatography challenging.1. Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl compounds by forming a water-soluble bisulfite adduct.[12][13][14][15] The aldehyde can then be regenerated by treatment with a base. 2. Optimized Column Chromatography: Use a less polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) for silica gel chromatography. The aldehyde should elute before the more polar alcohol and carboxylic acid.[16]
My purified aldehyde seems to degrade upon storage. How can I improve its stability? Aldehydes are prone to oxidation to carboxylic acids upon exposure to air. They can also undergo self-condensation reactions.1. Inert Atmosphere: Store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen). 2. Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down degradation processes. 3. High Purity: Ensure the aldehyde is of high purity, as impurities can sometimes catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing this compound?

The most common and generally reliable method is the oxidation of the commercially available 3-(Thiophen-2-yl)propan-1-ol. Other potential routes include the selective reduction of 3-(thiophen-2-yl)prop-2-enal or the hydroformylation of 2-vinylthiophene.

Q2: Which oxidizing agent is best for the conversion of 3-(Thiophen-2-yl)propan-1-ol to the aldehyde?

The choice of oxidizing agent depends on the scale of the reaction and the available laboratory equipment.

  • Dess-Martin Periodinane (DMP): Offers mild reaction conditions and high selectivity for aldehydes, making it a good choice for small to medium-scale synthesis.[5][6][17]

  • Swern Oxidation: A very mild and effective method that avoids heavy metals. However, it requires low temperatures and produces dimethyl sulfide, which has a strong, unpleasant odor.[1][18][19][20][21]

  • Pyridinium Chlorochromate (PCC): A classic reagent for this transformation. It is relatively easy to handle but is a chromium-based reagent, which has toxicity concerns.[11][22][23][24]

Q3: Can I use stronger oxidizing agents like potassium dichromate?

While potassium dichromate can oxidize primary alcohols, it is a strong oxidizing agent and is very likely to lead to the over-oxidation of the aldehyde to the carboxylic acid.[2][3] To stop the reaction at the aldehyde stage, you would need to distill the aldehyde as it forms, which may not be practical for this specific compound.

Q4: What are the expected yields for the synthesis of this compound?

Yields are highly dependent on the chosen synthetic route, reaction conditions, and purification method. Below is a table of expected yield ranges for common oxidation methods based on similar transformations.

Oxidation Method Typical Yield Range
Dess-Martin Periodinane (DMP)85-95%
Swern Oxidation80-95%
Pyridinium Chlorochromate (PCC)70-85%

Q5: How can I monitor the progress of the reaction?

The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC). A suitable eluent system (e.g., hexane:ethyl acetate 4:1) should show a clear separation between the starting alcohol, the aldehyde product, and any major byproducts. The spots can be visualized using a UV lamp (if the compounds are UV active) and/or by staining with a suitable agent like potassium permanganate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation

  • Reaction Setup: To a solution of 3-(thiophen-2-yl)propan-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.

  • Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start 3-(Thiophen-2-yl)propan-1-ol reagent DMP in CH2Cl2 start->reagent 1. Add reaction Stir at RT reagent->reaction 2. React quench Quench reaction->quench 3. Quench extract Extract quench->extract purify Purify extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield inactive_reagent Inactive Reagent start->inactive_reagent over_oxidation Over-oxidation start->over_oxidation product_instability Product Instability start->product_instability fresh_reagent Use Fresh Reagent inactive_reagent->fresh_reagent mild_oxidant Use Milder Oxidant over_oxidation->mild_oxidant control_time Control Reaction Time over_oxidation->control_time gentle_workup Gentle Workup product_instability->gentle_workup

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: NMR Peak Assignment for 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate assignment of ¹H and ¹³C NMR peaks for 3-(Thiophen-2-yl)propanal.

Predicted NMR Data

A clear understanding of the expected NMR signals is the first step in successful peak assignment. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Peak AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (Aldehyde)9.82Triplet (t)1H1.5
H-5 (Thiophene)7.17Doublet of doublets (dd)1H5.1, 1.2
H-3 (Thiophene)6.98Doublet of doublets (dd)1H3.5, 1.2
H-4 (Thiophene)6.92Doublet of doublets (dd)1H5.1, 3.5
α-CH₂3.25Triplet (t)2H7.4
β-CH₂2.95Triplet of triplets (tt)2H7.4, 1.5

Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Peak AssignmentChemical Shift (δ, ppm)
C=O (Aldehyde)201.5
C-2 (Thiophene)142.0
C-5 (Thiophene)127.0
C-3 (Thiophene)125.5
C-4 (Thiophene)124.0
α-CH₂45.0
β-CH₂25.0

Troubleshooting and FAQs

Question: My aldehyde proton (H-1) is showing up as a singlet, not a triplet. What could be the issue?

Answer: A singlet for the aldehyde proton suggests that the coupling to the adjacent β-CH₂ protons is not resolved. This could be due to a few factors:

  • Low Spectrometer Resolution: The coupling constant for this interaction is small (predicted to be ~1.5 Hz). A lower field instrument may not have sufficient resolution to discern this splitting.

  • Sample Viscosity: A highly concentrated or viscous sample can lead to broader peaks, which can obscure fine coupling. Try diluting your sample.

  • Shimming: Poor shimming of the magnetic field can lead to peak broadening. Ensure the instrument is properly shimmed before acquisition.

Question: The peaks for the thiophene protons (H-3, H-4, and H-5) are overlapping and difficult to assign. How can I resolve them?

Answer: Overlapping signals in the aromatic region are a common challenge. Here are several strategies to resolve and assign these peaks:

  • Higher Field NMR: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may resolve the overlapping signals.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A COSY experiment will show correlations between coupled protons. You should see a correlation between H-4 and H-5, and between H-4 and H-3. This will help you trace the connectivity within the thiophene ring.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons to their directly attached carbons. This will allow you to unambiguously assign each thiophene proton to its corresponding carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This can further confirm your assignments. For example, the aldehyde proton (H-1) should show a correlation to the α-CH₂ and the carbonyl carbon.

  • Solvent Change: Changing the NMR solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[1]

Question: I am seeing unexpected peaks in my spectrum. What are the likely sources?

Answer: Unexpected peaks are often due to impurities. Common sources include:

  • Residual Solvents: Solvents used in the reaction or purification, such as ethyl acetate or dichloromethane, are common contaminants.[1]

  • Water: A broad peak, typically between 1.5 and 4.5 ppm in CDCl₃, is often due to water.[1]

  • Starting Materials or Byproducts: If the reaction did not go to completion or produced side products, you will see signals corresponding to these species. Compare the spectrum to that of your starting materials.

  • Grease: Silicon grease from glassware can appear as a singlet around 0 ppm.

To confirm if a peak is from an exchangeable proton like water or an alcohol, you can perform a D₂O shake. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. The peak corresponding to the exchangeable proton will disappear or significantly decrease in intensity.[1]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol outlines the standard procedure for acquiring high-quality 1D ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. This is a critical step for obtaining high-resolution spectra.

  • ¹H NMR Acquisition:

    • Load a standard 1D proton experiment.

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Set the number of scans (NS) to 16 or 32 for a moderately concentrated sample. Increase the number of scans for more dilute samples to improve the signal-to-noise ratio.

    • Set the relaxation delay (D1) to 1-2 seconds.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Load a standard 1D proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to cover a range of approximately 0 to 220 ppm.

    • Set the number of scans (NS) to 1024 or higher, as ¹³C NMR is significantly less sensitive than ¹H NMR.

    • Set the relaxation delay (D1) to 2 seconds.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, reference the residual solvent peak to 7.26 ppm. For ¹³C NMR, reference the CDCl₃ peak to 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting NMR peak assignment issues.

Troubleshooting_Workflow NMR Peak Assignment Troubleshooting Workflow start Start: Raw NMR Data process_data Process Data (FT, Phase, Baseline, Reference) start->process_data initial_assignment Initial Peak Assignment (Chemical Shift, Integration, Multiplicity) process_data->initial_assignment check_consistency Are Assignments Consistent? initial_assignment->check_consistency ambiguous_peaks Ambiguous or Overlapping Peaks? check_consistency->ambiguous_peaks No final_assignment Final Peak Assignment Complete check_consistency->final_assignment Yes unexpected_peaks Unexpected Peaks Present? ambiguous_peaks->unexpected_peaks No run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) ambiguous_peaks->run_2d_nmr Yes check_impurities Check for Impurities (Solvent, Water, Starting Material) unexpected_peaks->check_impurities Yes unexpected_peaks->final_assignment No change_solvent Change Solvent / Increase Field Strength run_2d_nmr->change_solvent reassign_peaks Re-evaluate and Assign Peaks run_2d_nmr->reassign_peaks change_solvent->reassign_peaks d2o_shake D2O Shake Experiment check_impurities->d2o_shake Exchangeable Protons? check_impurities->reassign_peaks d2o_shake->reassign_peaks reassign_peaks->check_consistency

Caption: A workflow for troubleshooting NMR peak assignments.

References

Technical Support Center: Purification of 3-(Thiophen-2-yl)propanal by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-(thiophen-2-yl)propanal using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound. Alumina can also be used, particularly if the aldehyde is found to be sensitive to the acidic nature of silica gel.[1]

Q2: What is a good starting mobile phase for the purification of this compound?

A2: A good starting point for developing a mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate or diethyl ether.[2] A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Q3: What are the most likely impurities in a crude sample of this compound?

A3: The most common impurities depend on the synthetic route. If synthesized by the oxidation of 3-(thiophen-2-yl)propan-1-ol, the likely impurities are the unreacted starting material (3-(thiophen-2-yl)propan-1-ol) and the over-oxidized product (3-(thiophen-2-yl)propanoic acid).[2]

Q4: Can this compound degrade on the column?

A4: Yes, aldehydes can be sensitive to the acidic nature of silica gel, which can lead to degradation or formation of acetals if an alcohol is present in the mobile phase.[3] If degradation is observed, consider deactivating the silica gel with a small amount of triethylamine or using neutral alumina as the stationary phase.[3]

Q5: Are there alternative purification methods if column chromatography fails?

A5: Yes, for aldehydes, an alternative chemical purification method is bisulfite extraction.[2] This technique involves forming a water-soluble bisulfite adduct with the aldehyde, which can then be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treatment with a base.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity. - Column overloading. - Column was packed improperly.- Optimize the mobile phase using TLC to achieve a clear separation between the spots of the product and impurities. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or cracks.
Product Elutes with the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Does Not Elute from the Column - The mobile phase is not polar enough. - The product may have degraded on the column.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). - Perform a TLC analysis to check for the stability of the compound on silica gel. If it degrades, consider using deactivated silica or alumina.
Streaking or Tailing of the Product Band - The compound is interacting too strongly with the stationary phase. - The presence of highly polar impurities (e.g., carboxylic acid). - The column is overloaded.- Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the mobile phase. - If 3-(thiophen-2-yl)propanoic acid is a likely impurity, consider a pre-purification wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove it. - Reduce the amount of sample loaded onto the column.
Low Recovery of the Product - The product is volatile and has evaporated during solvent removal. - Irreversible adsorption or degradation on the column.- Use a rotary evaporator at a low temperature and moderate vacuum. - As mentioned previously, test for compound stability on silica gel and consider alternative stationary phases if necessary.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Spot the dissolved sample onto a silica gel TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).

  • Visualization: Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: The ideal solvent system will give the product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from any impurity spots. Adjust the solvent polarity by varying the hexane to ethyl acetate ratio to achieve the desired separation.

Column Chromatography Protocol for this compound

This is a general protocol that should be adapted based on the results of the TLC analysis.

Parameter Recommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Column Dimensions Dependent on the amount of crude material (a rule of thumb is a silica gel to crude material ratio of 30:1 to 100:1 by weight).
Mobile Phase (Eluent) A gradient of hexane and ethyl acetate, starting with a low polarity and gradually increasing. For example, start with 95:5 hexane:ethyl acetate, and gradually increase to 80:20 hexane:ethyl acetate.
Sample Loading Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase and load it carefully onto the top of the column. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.
Elution Run the mobile phase through the column, collecting fractions in test tubes. Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
Product Isolation Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Optimal Solvent System Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude this compound Pack->Load Elute 4. Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

troubleshooting_guide Start Problem Encountered During Chromatography Q1 Is there poor separation? Start->Q1 A1_Yes Optimize mobile phase via TLC or reduce sample load Q1->A1_Yes Yes Q2 Is the product not eluting? Q1->Q2 No Success Successful Purification A1_Yes->Success A2_Yes Increase mobile phase polarity Q2->A2_Yes Yes Q3 Is there low product recovery? Q2->Q3 No A2_Yes->Success A3_Yes Check for degradation on silica (TLC test) or use milder evaporation conditions Q3->A3_Yes Yes Q3->Success No A3_Yes->Success

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Recrystallization of 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 3-(Thiophen-2-yl)propanal. Due to the limited availability of specific physical properties and established recrystallization protocols for this compound in published literature, this guide focuses on general principles and methods for developing a successful recrystallization procedure.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

While specific data for this compound is scarce, we can infer some properties from structurally related compounds. Propanal is a liquid at room temperature with a low boiling point.[1] The introduction of the thiophene group will increase the molecular weight and likely raise the melting and boiling points. It is expected to be a liquid or a low-melting solid at room temperature.

Q2: How do I select a suitable solvent for recrystallization?

The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A general approach is to test the solubility of a small amount of your compound in various solvents of different polarities.

Solvent Selection Guide

Solvent PolarityExample SolventsExpected Solubility of this compound
Non-polar Hexanes, CyclohexaneGood solubility, may be too soluble for effective recrystallization unless used in a mixed solvent system.
Intermediate Polarity Toluene, Diethyl Ether, DichloromethaneLikely to be a good starting point for single or mixed solvent systems.
Polar Aprotic Ethyl Acetate, AcetoneMay be too soluble, but could be used as the "good" solvent in a mixed-solvent system.
Polar Protic Ethanol, Methanol, WaterThe aldehyde group may have some solubility in alcohols. Water is unlikely to be a good solvent on its own but could be used as an anti-solvent.

Q3: What should I do if my compound "oils out" instead of crystallizing?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.

Solutions for Oiling Out:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.

  • Use More Solvent: This keeps the compound from becoming supersaturated at a temperature above its melting point.

  • Scratch the Inner Surface of the Flask: Use a glass rod to create a rough surface that can promote nucleation.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can initiate crystallization.

Q4: How can I remove colored impurities?

If your product has a noticeable color, this may be due to high molecular weight, conjugated impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding charcoal and then reheat to boiling. Use only a small amount, as excessive charcoal can adsorb your desired product, reducing the yield.

Q5: My crystals won't form, even after cooling. What can I do?

If crystals do not form, the solution may not be sufficiently saturated, or the crystallization process may be kinetically slow.

Inducing Crystallization:

  • Scratching the flask: As mentioned above, this can provide nucleation sites.

  • Seed crystals: This is the most effective method.

  • Reduce the volume of the solvent: Reheat the solution to evaporate some of the solvent and then allow it to cool again.

  • Use an anti-solvent: If your compound is soluble in a particular solvent, you can add a second solvent in which it is insoluble (an "anti-solvent") dropwise to the solution until it becomes cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow the mixture to cool slowly.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Crystal Formation - Solution is not saturated.- Cooling too rapidly.- Compound is very soluble in the chosen solvent.- Evaporate some solvent to increase concentration.- Allow the solution to cool more slowly.- Try a different solvent or a mixed-solvent system.
Compound Oils Out - Melting point of the compound is below the boiling point of the solvent.- Solution is too concentrated.- Cooling is too rapid.- Use a lower-boiling point solvent.- Add more solvent.- Cool the solution more slowly; try scratching the flask or adding a seed crystal.
Low Recovery/Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary.- Preheat the filtration apparatus.- Ensure the solution is thoroughly cooled before filtering.- Cool the filtrate further to see if more crystals form. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is Still Impure - Inappropriate solvent choice.- Solution cooled too quickly, trapping impurities.- Incomplete removal of colored impurities.- Repeat the recrystallization with a different solvent.- Ensure slow cooling to allow for selective crystal growth.- Consider using activated charcoal if colored impurities are present.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Development

This protocol outlines the steps to identify a suitable single solvent and perform the recrystallization.

  • Solvent Screening:

    • Place approximately 20-30 mg of the crude this compound into several test tubes.

    • To each tube, add a different potential solvent (e.g., hexanes, toluene, ethanol) dropwise at room temperature, shaking after each addition.

    • If the compound dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization.

    • If the compound is insoluble or sparingly soluble, heat the test tube gently in a water bath. If the compound dissolves when hot, the solvent is potentially suitable.

    • Allow the hot solutions that dissolved the compound to cool slowly to room temperature, and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a boiling chip).

    • Continue to add small portions of the hot solvent until the compound just dissolves.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly.

Visualizations

Recrystallization_Workflow cluster_start Solvent Selection cluster_analysis Analysis cluster_decision Decision cluster_procedure Procedure start Crude Product solubility_test Test solubility in various solvents (20-30 mg scale) start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable as single solvent dissolves_cold->unsuitable Yes forms_crystals Forms crystals on cooling? dissolves_hot->forms_crystals Yes dissolves_hot->unsuitable No suitable Suitable Solvent Identified forms_crystals->suitable Yes try_mixed Consider for mixed-solvent system forms_crystals->try_mixed No (oils out) scale_up Perform large-scale recrystallization suitable->scale_up

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting_Logic cluster_no_crystals No Crystals cluster_crystals_formed Crystals Formed cluster_impure Impure Product cluster_oiled_out Oiled Out start Recrystallization Attempted q1 Did crystals form? start->q1 a1 Solution may be unsaturated q1->a1 No q2 Is the product pure? q1->q2 Yes a3 Compound melted before dissolving or came out of solution as a liquid q1:e->a3:w Oiled Out s1 - Evaporate solvent - Cool further - Scratch flask a1->s1 success Pure Product Obtained q2->success Yes a2 Impurities trapped during crystallization q2->a2 No s2 - Recrystallize again - Ensure slow cooling - Choose a different solvent a2->s2 s3 - Reheat and add more solvent - Try a lower boiling point solvent - Cool very slowly a3->s3

References

Technical Support Center: 3-(Thiophen-2-yl)propanal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Thiophen-2-yl)propanal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step
Degradation of Starting Material Verify the purity and stability of starting materials such as 2-acetylthiophene or 2-thiophenecarboxaldehyde. Store them under recommended conditions.
Inefficient Oxidation If synthesizing from 3-(Thiophen-2-yl)propan-1-ol, ensure the oxidizing agent is fresh and the reaction conditions (temperature, stoichiometry) are optimal. For instance, in a Swern oxidation, maintaining a temperature below -60°C is crucial to prevent side reactions.[1]
Moisture Contamination Reactions such as those involving organometallic reagents or certain oxidation steps are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Incorrect Reaction pH For reactions sensitive to pH, such as aldol condensations, ensure the pH is controlled within the optimal range for the desired reaction.

Issue 2: Presence of Unexpected Impurities in the Final Product

Potential Impurity Identification Method Troubleshooting and Remediation
3-(Thiophen-2-yl)propan-1-ol (Starting Material) GC-MS, HPLC, ¹H NMR (characteristic -OH and -CH₂-OH signals)Incomplete oxidation. Increase the amount of oxidizing agent or prolong the reaction time. Purify the final product via column chromatography.
3-(Thiophen-2-yl)propanoic acid ¹H NMR (broad singlet for carboxylic acid proton), HPLC. Can be confirmed by washing with a basic solution (e.g., NaHCO₃) and re-analyzing the organic layer.Over-oxidation of the aldehyde. Use a milder oxidizing agent or carefully control the stoichiometry of a strong oxidant. Remove by washing the organic solution with a mild base like 10% sodium bicarbonate solution.[2]
Aldol Condensation Byproduct GC-MS (higher molecular weight), ¹H and ¹³C NMR (presence of additional aldehyde/ketone and alcohol functionalities).The reaction may be too concentrated or the temperature too high. Dilute the reaction mixture and maintain lower temperatures. Purification can be achieved through column chromatography.
Triphenylphosphine oxide If a Wittig reaction is employed. Can be identified by ³¹P NMR and its characteristic signals in ¹H NMR. Often precipitates from the reaction mixture.This is a common byproduct of the Wittig reaction. Most of it can be removed by filtration. Residual amounts can be removed by chromatography.
Dimethyl sulfide (DMS) Pungent odor. Can be detected by GC-MS.A byproduct of the Swern oxidation.[2][3] It is volatile and should be removed under vacuum. Rinsing glassware with bleach can help eliminate the odor.[2]
Methylthiomethyl (MTM) ether of 3-(thiophen-2-yl)propan-1-ol GC-MS, ¹H NMR (characteristic singlet for S-CH₂-O).A known side product of the Swern oxidation, especially if the temperature is not kept low enough.[4] Maintain cryogenic temperatures during the reaction. Purification can be achieved by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound product?

A1: The most common impurities are typically related to the synthetic route. If you are oxidizing 3-(thiophen-2-yl)propan-1-ol, expect to see some unreacted starting material and the over-oxidized product, 3-(thiophen-2-yl)propanoic acid. Aldol condensation byproducts may also be present, especially if the reaction is run at high concentrations or temperatures. If a Wittig-type reaction is used starting from 2-thiophenecarboxaldehyde, triphenylphosphine oxide will be a major byproduct.

Q2: My final product is a yellow to brown oil, is this normal?

A2: Pure this compound should be a colorless to pale yellow liquid. A darker color may indicate the presence of impurities or degradation products. Aldehydes can be sensitive to air and light and may darken over time. It is advisable to purify the product and store it under an inert atmosphere in a cool, dark place.

Q3: How can I remove acidic impurities like 3-(thiophen-2-yl)propanoic acid?

A3: A simple and effective method is to wash an ethereal or other non-polar organic solution of your product with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer, while the desired aldehyde remains in the organic phase.

Q4: What is the best way to purify this compound?

A4: Column chromatography on silica gel is a common and effective method for purifying aldehydes. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Alternatively, for removing aldehyde impurities from a mixture, formation of a water-soluble bisulfite adduct can be employed. The aldehyde can then be regenerated by treatment with a base.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a powerful tool for purity assessment and can be used to monitor the progress of the reaction and the purification. ¹H and ¹³C NMR spectroscopy are essential for structural confirmation and can also reveal the presence of impurities.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of this compound

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Protocol 2: General Procedure for HPLC Analysis of this compound

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start at 30% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute.

    • Hold at 30% B for 2 minutes for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL of a sample solution in the mobile phase.

Visualizations

Impurity_Troubleshooting_Workflow cluster_impurities Impurity Identification cluster_remediation Remediation Strategy start Start: Crude this compound analytical_testing Analytical Testing (GC-MS, HPLC, NMR) start->analytical_testing pure Product Meets Purity Specs analytical_testing->pure Purity ≥ Specification impure Impurities Detected analytical_testing->impure Purity < Specification starting_material Unreacted Starting Material (e.g., 3-(Thiophen-2-yl)propan-1-ol) impure->starting_material Identify Impurity Type over_oxidation Over-oxidation Product (3-(Thiophen-2-yl)propanoic acid) impure->over_oxidation side_reaction Side-Reaction Byproduct (e.g., Aldol adduct, MTM ether) impure->side_reaction reagent_residue Reagent-derived Impurity (e.g., Triphenylphosphine oxide) impure->reagent_residue reprocess Re-run Reaction with Optimized Conditions starting_material->reprocess acid_wash Aqueous Base Wash (e.g., NaHCO3) over_oxidation->acid_wash chromatography Column Chromatography side_reaction->chromatography reagent_residue->chromatography filtration Filtration reagent_residue->filtration reprocess->analytical_testing acid_wash->analytical_testing chromatography->analytical_testing filtration->analytical_testing

Caption: Troubleshooting workflow for identifying and remediating impurities in this compound synthesis.

Synthesis_Pathways_and_Impurities cluster_path1 Oxidation Route cluster_path2 Wittig Route start1 3-(Thiophen-2-yl)propan-1-ol oxidation Oxidation (e.g., Swern, PCC) start1->oxidation product This compound oxidation->product imp_sm Impurity: Unreacted Starting Material oxidation->imp_sm Incomplete Reaction imp_acid Impurity: 3-(Thiophen-2-yl)propanoic acid (Over-oxidation) oxidation->imp_acid Over-oxidation start2 2-Thiophenecarboxaldehyde wittig_reaction Wittig Reaction start2->wittig_reaction wittig_reagent Phosphonium Ylide wittig_reagent->wittig_reaction intermediate Unsaturated Intermediate wittig_reaction->intermediate imp_tppo Impurity: Triphenylphosphine Oxide wittig_reaction->imp_tppo reduction Reduction intermediate->reduction reduction->product

References

Technical Support Center: Scale-Up Synthesis of 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of 3-(Thiophen-2-yl)propanal. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from laboratory-scale to large-scale production of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The two most promising synthetic routes for scaling up the production of this compound are:

  • Oxidation of 3-(Thiophen-2-yl)propan-1-ol: This is a straightforward method where the corresponding primary alcohol is oxidized to the aldehyde. Common oxidizing agents include PCC, DMP, or Swern oxidation on a lab scale. For scale-up, catalytic methods using agents like TEMPO with a co-oxidant are often preferred for safety and cost-effectiveness.

  • Hydroformylation of 2-Vinylthiophene: This method involves the reaction of 2-vinylthiophene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium or cobalt complex. This route is highly atom-economical but requires specialized high-pressure equipment.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges include:

  • Exothermic Reactions: Both the oxidation and hydroformylation processes can be exothermic. Managing heat removal on a large scale is critical to prevent runaway reactions and byproduct formation.

  • Impurity Profile: The aldehyde product is susceptible to over-oxidation to the corresponding carboxylic acid, 3-(thiophen-2-yl)propanoic acid. Other potential impurities can arise from side reactions involving the thiophene ring.

  • Product Instability: Aldehydes can be sensitive to air, light, and temperature, potentially leading to polymerization or degradation.

  • Purification: Removing impurities and residual reagents on a large scale can be challenging. Standard laboratory techniques like column chromatography are often not feasible for large quantities.

Q3: How can I minimize the formation of 3-(Thiophen-2-yl)propanoic acid during the oxidation route?

A3: To minimize over-oxidation, consider the following:

  • Choice of Oxidant: Use a mild and selective oxidizing agent.

  • Reaction Temperature: Maintain a low and controlled reaction temperature.

  • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent.

  • Reaction Monitoring: Closely monitor the reaction progress by techniques like GC or TLC to stop the reaction once the starting material is consumed.

Q4: Are there any specific safety precautions for the large-scale synthesis of this compound?

A4: Yes, safety is paramount. Key precautions include:

  • Pressure Reactions: If using the hydroformylation route, ensure the high-pressure reactor is properly rated and maintained.

  • Handling of Reagents: Many oxidizing agents are hazardous and require careful handling. Syngas used in hydroformylation is flammable and toxic.

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment of the reaction to understand and mitigate the risks of thermal runaway.

  • Ventilation: Ensure adequate ventilation to handle any volatile and potentially harmful vapors.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using GC or TLC. - Ensure the reaction is run for a sufficient amount of time. - Check the quality and activity of the reagents/catalyst.
Product Degradation - Maintain a controlled and low reaction temperature. - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). - Store the crude and purified product at low temperatures and protected from light.
Loss during Work-up - Optimize the extraction procedure to ensure the product is fully recovered from the aqueous phase. - For purification, consider scalable techniques like vacuum distillation or bisulfite adduct formation and regeneration.
Side Reactions - Analyze the crude reaction mixture to identify major byproducts. - Adjust reaction conditions (temperature, concentration, catalyst loading) to minimize side reactions.
Issue 2: High Impurity Levels in the Final Product
Impurity Potential Cause Troubleshooting Step
3-(Thiophen-2-yl)propanoic Acid Over-oxidation of the aldehyde.- Use a milder oxidizing agent. - Maintain strict temperature control. - Avoid prolonged reaction times after the starting material is consumed.
Unreacted Starting Material Incomplete reaction.- Increase reaction time or temperature cautiously. - Check the stoichiometry and quality of reagents.
Polymeric Byproducts Instability of the aldehyde.- Ensure the reaction and work-up are performed under an inert atmosphere. - Avoid exposure to high temperatures and acidic or basic conditions for prolonged periods.
Thiophene Ring Byproducts Reaction conditions are too harsh.- Screen for milder reaction conditions. - Ensure the catalyst used is selective for the desired transformation.

Experimental Protocols

Protocol 1: Oxidation of 3-(Thiophen-2-yl)propan-1-ol

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Reagents:

  • 3-(Thiophen-2-yl)propan-1-ol

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Sodium hypochlorite (bleach) solution

  • Potassium bromide

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-(thiophen-2-yl)propan-1-ol, TEMPO, and potassium bromide in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sodium hypochlorite solution via the addition funnel, maintaining the internal temperature below 5 °C.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding sodium thiosulfate solution.

  • Separate the organic layer.

  • Wash the organic layer sequentially with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification via Bisulfite Adduct Formation

This is a scalable method for purifying aldehydes.

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., toluene).

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a solid adduct which may precipitate.

  • Filter the solid adduct and wash it with the organic solvent to remove non-aldehyde impurities.

  • To regenerate the aldehyde, suspend the adduct in water and add a base (e.g., sodium carbonate or sodium hydroxide solution) until the solution is basic.

  • Extract the liberated aldehyde with a fresh portion of organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified this compound.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis via Oxidation

Parameter Lab-Scale (10g) Pilot-Scale (1kg) Potential Scale-Up Issues
Yield 85-95%70-85%Heat and mass transfer limitations, longer reaction times.
Purity (crude) 90-95%80-90%Increased byproduct formation due to localized hot spots.
Reaction Time 1-2 hours4-6 hoursSlower reagent addition rates to control exotherm.
Purification Method Column ChromatographyVacuum Distillation / Bisulfite AdductChromatography is not economically viable at scale.

Table 2: Common Impurities and their Identification

Impurity Analytical Method for Detection Typical Retention Time/Signal
3-(Thiophen-2-yl)propan-1-olGC, TLC, 1H NMRVaries with conditions.
3-(Thiophen-2-yl)propanoic AcidGC-MS, 1H NMR, IRLook for a carboxylic acid proton signal in NMR and a broad O-H stretch in IR.
Polymeric materialsGPC, 1H NMRBroad signals in the NMR baseline.

Visualizations

experimental_workflow_oxidation start Start: 3-(Thiophen-2-yl)propan-1-ol oxidation Oxidation with TEMPO/Bleach start->oxidation quench Quench Reaction oxidation->quench extraction Work-up & Extraction quench->extraction purification Purification extraction->purification product Final Product: this compound purification->product

Caption: Experimental Workflow for the Oxidation Route.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield high_impurity High Impurity? start->high_impurity low_yield->high_impurity No check_reaction Check for complete conversion (TLC/GC) low_yield->check_reaction Yes identify_impurity Identify impurities (GC-MS, NMR) high_impurity->identify_impurity Yes check_workup Review work-up and extraction procedures check_reaction->check_workup Incomplete check_stability Investigate product stability check_reaction->check_stability Complete optimize_conditions Optimize reaction conditions (T, stoichiometry) identify_impurity->optimize_conditions improve_purification Improve purification method optimize_conditions->improve_purification

Caption: Troubleshooting Logic for Scale-Up Issues.

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Thiophen-2-yl)propanal and 3-Thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two thiophene-based aldehydes: 3-(Thiophen-2-yl)propanal and 3-thiophenecarboxaldehyde. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization in organic synthesis and drug discovery. This document summarizes key reactivity differences based on available experimental data and provides detailed experimental protocols for representative transformations.

Chemical Structures and Properties

A fundamental understanding of the structural and electronic properties of this compound and 3-thiophenecarboxaldehyde is essential to contextualize their reactivity.

PropertyThis compound3-Thiophenecarboxaldehyde
Chemical Structure this compound3-Thiophenecarboxaldehyde
Molecular Formula C₇H₈OS[1]C₅H₄OS[2][3][4][5]
Molecular Weight 140.20 g/mol [1]112.15 g/mol [2][3][4][5]
CAS Number Not readily available498-62-4[2][3][4][5]
Boiling Point Not readily available194-196 °C[6]
Density Not readily available1.28 g/mL at 25 °C[4]

Reactivity Comparison

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by both electronic and steric factors.

Electronic Effects: In 3-thiophenecarboxaldehyde, the aldehyde group is directly conjugated with the electron-rich thiophene ring. The thiophene ring can donate electron density to the carbonyl group through resonance, thereby reducing the partial positive charge on the carbonyl carbon and making it less electrophilic. In contrast, the aldehyde group in this compound is separated from the thiophene ring by an ethyl spacer. This separation prevents direct conjugation, and the electron-donating effect of the thiophene ring on the carbonyl group is transmitted only through a weaker inductive effect. Consequently, the carbonyl carbon in this compound is expected to be more electrophilic and thus more reactive towards nucleophiles.

Steric Effects: The aldehyde proton in 3-thiophenecarboxaldehyde is directly attached to the thiophene ring, which may present some steric hindrance to an incoming nucleophile, although this effect is generally considered minimal for aldehydes. In this compound, the propanal side chain offers more conformational flexibility, which might slightly influence the accessibility of the carbonyl group.

Based on these electronic considerations, This compound is predicted to be more reactive than 3-thiophenecarboxaldehyde in nucleophilic addition reactions.

Experimental Data and Protocols

To provide a practical comparison, this section details common aldehyde reactions and presents available experimental data.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis. The reactivity of the aldehyde directly impacts the reaction conditions and yields.

3-Thiophenecarboxaldehyde: A one-pot aqueous Wittig reaction has been reported for 2-thiophenecarboxaldehyde, a close analog of the 3-isomer. This procedure is expected to be applicable to 3-thiophenecarboxaldehyde.

Experimental Protocol: One-Pot Aqueous Wittig Reaction of a Thiophenecarboxaldehyde

  • Reagents:

    • Thiophenecarboxaldehyde (1.0 mmol)

    • Methyl bromoacetate (1.6 mmol)

    • Triphenylphosphine (1.4 mmol)

    • Saturated aqueous sodium bicarbonate (5 mL)

    • Diethyl ether

    • 1.0 M H₂SO₄ (aq)

    • Magnesium sulfate

  • Procedure:

    • To a 13 x 100 mm test tube containing a magnetic stir bar, add triphenylphosphine (0.367 g, 1.4 mmol).

    • Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the suspension for 1 minute.

    • To the suspension, add methyl bromoacetate (0.151 mL, 1.6 mmol) followed by the thiophenecarboxaldehyde (e.g., 2-thiophenecarboxaldehyde: 0.093 mL, 1.0 mmol).

    • Vigorously stir the reaction mixture for 1 hour.

    • Quench the reaction with 40 drops of 1.0 M H₂SO₄ (aq).

    • Extract the mixture with diethyl ether.

    • Dry the combined organic extracts with magnesium sulfate and concentrate in vacuo.

  • Expected Yield: For 2-thiophenecarboxaldehyde, this reaction yields methyl 3-(2-thienyl)propenoate with an average yield of 55.8%. A similar yield can be anticipated for the 3-isomer.

Experimental Protocol: General Wittig Reaction with a Non-Stabilized Ylide

  • Reagents:

    • Methyltriphenylphosphonium bromide (1.1 equiv)

    • n-Butyllithium (1.1 equiv) in a suitable solvent (e.g., THF)

    • This compound (1.0 equiv) in THF

    • Water

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in dry THF at 0 °C.

    • Add n-butyllithium dropwise and stir for 30 minutes at 0 °C to generate the ylide.

    • Cool the mixture to -78 °C and add a solution of this compound in THF dropwise.

    • Allow the reaction to proceed at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

Reduction Reactions

The reduction of aldehydes to primary alcohols is a common transformation, often achieved with mild reducing agents like sodium borohydride (NaBH₄). The rate of reduction is influenced by the electrophilicity of the carbonyl carbon.

General Experimental Protocol: Reduction of an Aldehyde with Sodium Borohydride [7]

  • Reagents:

    • Aldehyde (1.0 equiv)

    • Sodium borohydride (1.0-1.5 equiv)

    • Methanol or Ethanol

    • Water

    • Dilute HCl

    • Ethyl acetate

  • Procedure:

    • Dissolve the aldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by slowly adding water, followed by dilute HCl to neutralize the excess NaBH₄.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Based on the higher predicted electrophilicity of its carbonyl carbon, This compound is expected to undergo reduction with NaBH₄ more readily than 3-thiophenecarboxaldehyde. This may manifest as shorter reaction times or the ability to use milder conditions.

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids can be achieved using various oxidizing agents. The susceptibility to oxidation can be influenced by the electronic nature of the aldehyde.

While specific comparative studies on the oxidation of these two aldehydes were not found, it is generally understood that aldehydes are readily oxidized. The presence of the electron-donating thiophene ring in 3-thiophenecarboxaldehyde might slightly increase the electron density at the carbonyl carbon, potentially making it more susceptible to oxidation compared to this compound, where this electronic effect is diminished. However, this is a theoretical consideration, and experimental verification is required.

Condensation Reactions (Aldol and Knoevenagel)

Aldol and Knoevenagel condensations are important carbon-carbon bond-forming reactions involving aldehydes. The rate of these reactions is dependent on the electrophilicity of the aldehyde.

Given the higher predicted electrophilicity of the carbonyl in This compound, it is expected to be more reactive in Aldol and Knoevenagel condensations than 3-thiophenecarboxaldehyde. This would likely translate to faster reaction rates and potentially higher yields under similar conditions.

General Experimental Protocol: Knoevenagel Condensation

  • Reagents:

    • Aldehyde (1.0 equiv)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equiv)

    • Basic catalyst (e.g., piperidine, pyridine)

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • Dissolve the aldehyde and the active methylene compound in the chosen solvent.

    • Add a catalytic amount of the basic catalyst.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of comparing the reactivity of these two aldehydes, the following diagram is provided.

G Reactivity Comparison Workflow cluster_aldehydes Aldehydes cluster_reactions Chemical Reactions cluster_analysis Analysis A This compound Wittig Wittig Reaction A->Wittig subjected to Reduction Reduction (e.g., NaBH4) A->Reduction subjected to Oxidation Oxidation A->Oxidation subjected to Condensation Condensation (Aldol/Knoevenagel) A->Condensation subjected to B 3-Thiophenecarboxaldehyde B->Wittig subjected to B->Reduction subjected to B->Oxidation subjected to B->Condensation subjected to Conditions Reaction Conditions (Temp, Time, Reagents) Wittig->Conditions data collected Yield Product Yield Wittig->Yield data collected Reduction->Conditions data collected Reduction->Yield data collected Oxidation->Conditions data collected Oxidation->Yield data collected Condensation->Conditions data collected Condensation->Yield data collected Reactivity Relative Reactivity Assessment Conditions->Reactivity informs Yield->Reactivity informs

Caption: Workflow for comparing the chemical reactivity of the two thiophene aldehydes.

Conclusion

Based on fundamental principles of organic chemistry, this compound is predicted to be the more reactive of the two aldehydes in nucleophilic addition and related reactions. This is primarily due to the greater electrophilicity of its carbonyl carbon, which is not in direct conjugation with the electron-donating thiophene ring. While direct comparative experimental data is limited, the provided protocols and analysis offer a framework for researchers to design and interpret experiments aimed at elucidating the precise reactivity differences between these two valuable synthetic intermediates. Further experimental investigation is encouraged to quantify these reactivity differences and expand the synthetic utility of both this compound and 3-thiophenecarboxaldehyde.

References

A Comparative Guide to the Synthesis of 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and high-yielding preparation of key intermediates is paramount. 3-(Thiophen-2-yl)propanal is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is a critical decision. This guide provides a comparative analysis of two prominent methods for the synthesis of this aldehyde: the oxidation of 3-(Thiophen-2-yl)propan-1-ol and the reduction of a 3-(Thiophen-2-yl)propanoic acid derivative.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Swern OxidationRoute 2: Rosenmund Reduction
Starting Material 3-(Thiophen-2-yl)propan-1-ol3-(Thiophen-2-yl)propanoic acid
Key Reagents Oxalyl chloride, Dimethyl sulfoxide (DMSO), TriethylamineThionyl chloride, Palladium on barium sulfate (Pd/BaSO4), Hydrogen gas
Reaction Steps 12
Typical Yield High (typically >90%)Good to High (typically 70-90%)
Reaction Conditions Low temperature (-78 °C)Room temperature to gentle heating
Advantages Mild reaction conditions, High yields, Avoids heavy metalsWell-established for aldehyde synthesis, Good yields
Disadvantages Requires cryogenic temperatures, Production of malodorous dimethyl sulfideTwo-step process from the carboxylic acid, Requires handling of hydrogen gas and a catalyst

Route 1: Swern Oxidation of 3-(Thiophen-2-yl)propan-1-ol

The Swern oxidation is a widely used method for the mild conversion of primary alcohols to aldehydes, avoiding over-oxidation to carboxylic acids.[1][2] This route is characterized by its high efficiency and tolerance for a variety of functional groups.

Experimental Protocol

A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere. To this, a solution of dimethyl sulfoxide (2.4 equivalents) in DCM is added dropwise, and the mixture is stirred for 10 minutes. A solution of 3-(Thiophen-2-yl)propan-1-ol (1.0 equivalent) in DCM is then added slowly, and the reaction is maintained at -78 °C for 20 minutes. Triethylamine (5.0 equivalents) is subsequently added, and the mixture is stirred for another 10 minutes at -78 °C before being allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is acidified to a pH of ~4 with 1 M HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[3]

Swern_Oxidation 3-(Thiophen-2-yl)propan-1-ol 3-(Thiophen-2-yl)propan-1-ol Intermediate_1 Intermediate_1 3-(Thiophen-2-yl)propan-1-ol->Intermediate_1 DCM, -78°C Oxalyl Chloride + DMSO Oxalyl Chloride + DMSO Oxalyl Chloride + DMSO->Intermediate_1 Triethylamine Triethylamine This compound This compound Triethylamine->this compound Intermediate_1->this compound Triethylamine

Fig. 1: Swern Oxidation Workflow

Route 2: Reduction of 3-(Thiophen-2-yl)propanoic Acid via Rosenmund Reduction

This two-step approach first involves the conversion of 3-(Thiophen-2-yl)propanoic acid to its corresponding acyl chloride, followed by a selective reduction to the aldehyde using the Rosenmund catalyst.

Experimental Protocol

Step 1: Synthesis of 3-(Thiophen-2-yl)propanoyl chloride

3-(Thiophen-2-yl)propanoic acid (1.0 equivalent) is refluxed with an excess of thionyl chloride (SOCl2) until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 3-(Thiophen-2-yl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Rosenmund Reduction

The crude 3-(Thiophen-2-yl)propanoyl chloride is dissolved in a dry, inert solvent such as toluene. A catalytic amount of palladium on barium sulfate (5% Pd/BaSO4), often poisoned with a sulfur-containing compound like quinoline-sulfur to prevent over-reduction, is added to the solution. The mixture is then stirred under a hydrogen atmosphere at room temperature or with gentle heating until the reaction is complete, as monitored by techniques such as TLC or GC. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to afford this compound.[4]

Rosenmund_Reduction 3-(Thiophen-2-yl)propanoic_acid 3-(Thiophen-2-yl)propanoic acid Acyl_Chloride 3-(Thiophen-2-yl)propanoyl chloride 3-(Thiophen-2-yl)propanoic_acid->Acyl_Chloride Reflux Thionyl_Chloride SOCl2 Thionyl_Chloride->Acyl_Chloride This compound This compound Acyl_Chloride->this compound Toluene Rosenmund_Catalyst Pd/BaSO4, H2 Rosenmund_Catalyst->this compound

Fig. 2: Rosenmund Reduction Pathway

Conclusion

Both the Swern oxidation and the Rosenmund reduction represent viable and effective methods for the synthesis of this compound. The choice between these two routes will likely depend on the specific requirements of the synthesis, including the availability of starting materials, the scale of the reaction, and the equipment at hand. The Swern oxidation offers a milder, one-step process from the corresponding alcohol with typically higher yields, but requires cryogenic conditions. The Rosenmund reduction, while a two-step process from the carboxylic acid, is a classic and reliable method for aldehyde synthesis that operates at or near room temperature. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their needs.

References

Purity Analysis of 3-(Thiophen-2-yl)propanal: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-(Thiophen-2-yl)propanal, a key building block in the synthesis of various pharmaceutical compounds. We present a detailed, optimized HPLC protocol involving pre-column derivatization and compare it with alternative analytical approaches, supported by experimental data and workflows.

Recommended Method: Reversed-Phase HPLC with UV Detection following DNPH Derivatization

A robust and widely adopted method for the analysis of aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reaction converts the carbonyl group into a 2,4-dinitrophenylhydrazone, which has a strong chromophore, making it readily detectable by UV-Vis spectroscopy at approximately 360 nm.[1][2][3] This method offers enhanced sensitivity and specificity compared to direct analysis of the underivatized aldehyde.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Sample Solution: Prepare a sample solution of this compound in acetonitrile at the same concentration.

  • Derivatization Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Reaction: To 1 mL of the standard or sample solution, add 1 mL of the DNPH reagent. Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light. After the reaction, dilute the mixture with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis at 360 nm[3]
Injection Volume 10 µL
Run Time 15 minutes

Logical Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization Reaction Sample->Derivatization Standard Reference Standard Standard->Derivatization DNPH DNPH Reagent DNPH->Derivatization HPLC HPLC System Derivatization->HPLC Inject Derivatized Sample Column C18 Column HPLC->Column Detector UV Detector (360 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (%) Integration->Calculation

Caption: Workflow for the purity analysis of this compound by HPLC with DNPH derivatization.

Comparison of Analytical Methods

While the DNPH derivatization method is highly recommended, other techniques can also be employed for the purity analysis of this compound. The choice of method will depend on the available equipment, the required sensitivity, and the nature of the expected impurities.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV with DNPH Derivatization Chemical derivatization of the aldehyde to a hydrazone, followed by separation on a reverse-phase column and UV detection.[1][2]High sensitivity and specificity for carbonyl compounds. Robust and widely used method.[2]Requires an additional sample preparation step (derivatization). The derivatizing reagent can introduce artifacts if not handled properly.
Direct HPLC-UV Analysis Direct injection of the sample onto the HPLC column with UV detection at a lower wavelength (e.g., 230-250 nm) where the thiophene ring absorbs.Simple and fast, with no need for derivatization.Lower sensitivity and specificity for the aldehyde. Potential for interference from impurities that also absorb in the same UV range.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. Derivatization (e.g., with PFBHA) can be used.[5][6]High separation efficiency and provides structural information for impurity identification.[2]The analyte must be volatile and thermally stable. Derivatization may be required to improve volatility and stability.[5]
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution under the influence of an electric field. Can be used with derivatization.[7]High separation efficiency and low sample and reagent consumption.[7]Can have lower sensitivity compared to HPLC-UV with derivatization. Method development can be more complex.

Signaling Pathway for Method Selection

The decision-making process for selecting the appropriate analytical method can be visualized as follows:

Method_Selection Start Start: Purity Analysis of This compound HighSensitivity High Sensitivity Required? Start->HighSensitivity ImpurityID Impurity Identification Needed? HighSensitivity->ImpurityID No HPLC_DNPH HPLC-UV with DNPH Derivatization HighSensitivity->HPLC_DNPH Yes Direct_HPLC Direct HPLC-UV ImpurityID->Direct_HPLC No GC_MS GC-MS ImpurityID->GC_MS Yes VolatileStable Analyte Volatile & Thermally Stable? VolatileStable->HPLC_DNPH No VolatileStable->GC_MS Yes GC_MS->VolatileStable

Caption: Decision tree for selecting an analytical method for this compound purity analysis.

References

Validating the Structure of 3-(Thiophen-2-yl)propanal Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 3-(Thiophen-2-yl)propanal, a heterocyclic aldehyde with potential applications in medicinal chemistry, unambiguous structural elucidation is paramount. This guide provides a comparative overview of standard analytical techniques and experimental data used to confirm the molecular structure of these derivatives.

Spectroscopic and Spectrometric Data Comparison

A combination of spectroscopic and spectrometric techniques is essential for the complete structural assignment of this compound derivatives. The most critical of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (δ) for Representative this compound Derivatives

Proton This compound 3-(5-Chloro-thiophen-2-yl)propanal 3-(Thiophen-2-yl)propan-1-ol
Aldehyde CHO~9.8 ppm (t)~9.8 ppm (t)N/A
Thiophene H5~7.2 ppm (dd)~6.8 ppm (d)~7.1 ppm (dd)
Thiophene H4~6.9 ppm (t)~6.7 ppm (d)~6.9 ppm (t)
Thiophene H3~6.9 ppm (dd)N/A~6.8 ppm (dd)
α-CH₂ (to CHO/CH₂OH)~2.9 ppm (dt)~2.9 ppm (dt)~3.7 ppm (t)
β-CH₂ (to thiophene)~3.2 ppm (t)~3.2 ppm (t)~3.0 ppm (t)
Hydroxyl OHN/AN/ABroad singlet

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling patterns are indicated in parentheses (t = triplet, d = doublet, dd = doublet of doublets, dt = doublet of triplets).

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (δ) for Representative this compound Derivatives

Carbon This compound 3-(5-Chloro-thiophen-2-yl)propanal 3-(Thiophen-2-yl)propan-1-ol
Aldehyde C=O~202 ppm~202 ppmN/A
Thiophene C2~142 ppm~140 ppm~144 ppm
Thiophene C5~127 ppm~128 ppm (C-Cl)~127 ppm
Thiophene C4~125 ppm~126 ppm~125 ppm
Thiophene C3~124 ppm~124 ppm~123 ppm
α-CH₂ (to CHO/CH₂OH)~44 ppm~44 ppm~61 ppm
β-CH₂ (to thiophene)~26 ppm~26 ppm~30 ppm

Table 3: Key Mass Spectrometry Fragmentation Patterns

Derivative Molecular Ion (M⁺) Key Fragment Ions (m/z) Interpretation
This compoundPresentM-29Loss of CHO group
97Thiophenemethyl cation ([C₅H₅S]⁺)
84Thiophene radical cation ([C₄H₄S]⁺)
3-(5-Chloro-thiophen-2-yl)propanalPresent, with isotopic pattern for ClM-29Loss of CHO group
131/133Chlorothiophenemethyl cation
3-(Thiophen-2-yl)propan-1-olMay be weak or absentM-18Loss of H₂O
M-31Loss of CH₂OH
97Thiophenemethyl cation

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality data for structural validation.

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled sequence is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (HSQC/HMBC): For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments are often required.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.[2]

General Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns.[3][4][5] Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS, which typically yields the molecular ion peak with less fragmentation.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with known fragmentation behaviors of aldehydes, alcohols, and thiophene-containing compounds.[4][5]

General Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the standard range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to key functional groups. For this compound, a strong absorption around 1720-1740 cm⁻¹ is indicative of the aldehyde C=O stretch. For alcohol derivatives, a broad absorption in the 3200-3600 cm⁻¹ region signifies the O-H stretch.

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative. This process integrates data from multiple analytical techniques to arrive at a confirmed structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Analyze Purified Compound MS Mass Spectrometry Purification->MS Analyze Purified Compound NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Analyze Purified Compound Functional_Groups Identify Functional Groups IR->Functional_Groups Molecular_Formula Determine Molecular Formula & Weight MS->Molecular_Formula NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D If ambiguity exists NMR_1D->Functional_Groups Connectivity Establish Connectivity NMR_2D->Connectivity Structure_Confirmation Confirm Final Structure Functional_Groups->Structure_Confirmation Molecular_Formula->Structure_Confirmation Connectivity->Structure_Confirmation

Caption: Workflow for the structural validation of organic compounds.

This guide provides a foundational framework for the structural validation of this compound derivatives. By systematically applying these spectroscopic and spectrometric techniques and carefully interpreting the resulting data, researchers can confidently ascertain the structures of novel compounds, a critical step in advancing chemical and pharmaceutical research.

References

3-(Thiophen-2-yl)propanal bioactivity compared to other thiophenes

Author: BenchChem Technical Support Team. Date: November 2025

While specific bioactivity data for 3-(Thiophen-2-yl)propanal remains limited in publicly available research, the broader family of thiophene derivatives presents a rich and diverse landscape of biological activities. Thiophene, a sulfur-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, with numerous synthetic and naturally occurring derivatives demonstrating potent antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. This guide provides a comparative overview of the bioactivity of selected thiophene derivatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

The thiophene ring is a key structural motif in several FDA-approved drugs, highlighting its therapeutic importance.[1][2][3] Its derivatives have been extensively studied, revealing a wide spectrum of pharmacological effects. This variation in activity is largely dependent on the nature and position of substituents on the thiophene ring.

Comparative Bioactivity of Thiophene Derivatives

To illustrate the diverse bioactivities within the thiophene family, this section compares a selection of derivatives with reported quantitative data.

Antimicrobial Activity

Thiophene derivatives have shown significant promise as antimicrobial agents against a range of bacterial and fungal pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) of selected thiophene compounds against various microorganisms.

CompoundMicroorganismMIC (mg/L)Reference
Thiophene Derivative 1Acinetobacter baumannii32[4]
Thiophene Derivative 2Escherichia coli16[4]
Thiophene Derivative 4Acinetobacter baumannii4[4]
Thiophene Derivative 7Pseudomonas aeruginosaMore potent than gentamicin[5]

Note: The specific structures of "Thiophene Derivative 1, 2, 4, and 7" are detailed in the cited references.

Anti-inflammatory Activity

Several thiophene derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

CompoundAssayInhibition (%)IC50 (µM)Reference
Thiophene Derivative (Compound 21)COX-2 Inhibition-0.67[6]
Thiophene Derivative (Compound 21)LOX Inhibition-2.33[6]
Thiophene-based compound 15Carrageenan-induced paw edema58.46% (at 50 mg/kg)-[6]
Anticancer Activity

The anticancer potential of thiophene derivatives has been demonstrated against various cancer cell lines, with some compounds exhibiting potent cytotoxic effects.

CompoundCell LineIC50 (µM)Reference
Thiophene Derivative 22HepG22.98 ± 1.11[7]
Thiophene Derivative 22WSU-DLCL24.34 ± 0.84[7]
2-(pro-1-ynyl)-5-(5,6-dihydroxypenta-1,3-diynyl) thiophene (PYDDT)SW620 (human colon cancer)Induces apoptosis
Terthiophene derivative 77SKOV3 (ovarian cancer)7.73

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the bioactivity of thiophene derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of thiophene derivatives is often determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under specific conditions (temperature, time) suitable for the growth of the test microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory potential of thiophene derivatives can be assessed by their ability to inhibit COX enzymes.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a buffer solution containing the enzyme, a heme cofactor, and a substrate (e.g., arachidonic acid).

  • Incubation: The test compounds are pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.

  • Measurement of Prostaglandin Production: The reaction is stopped after a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

MTT Assay for Cytotoxicity

The cytotoxic effect of thiophene derivatives on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups can aid in understanding the mechanisms of action and research methodologies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis synthesis Thiophene Derivative Synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) characterization->anti_inflammatory anticancer Anticancer Assays (MTT, etc.) characterization->anticancer data Quantitative Data (IC50, MIC) antimicrobial->data anti_inflammatory->data anticancer->data sar Structure-Activity Relationship (SAR) data->sar

Caption: A generalized workflow for the synthesis, characterization, and bioactivity screening of novel thiophene derivatives.

signaling_pathway membrane Cell Membrane stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins (Inflammation, Pain) cox->pgs lts Leukotrienes (Inflammation) lox->lts thiophene Thiophene Derivative (Inhibitor) thiophene->cox Inhibition thiophene->lox Inhibition

Caption: Simplified signaling pathway of inflammation showing the inhibitory action of certain thiophene derivatives on COX and LOX enzymes.

References

A Comparative Analysis of Catalysts for the Synthesis of 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of catalytic systems for the hydroformylation of 2-vinylthiophene, providing researchers and drug development professionals with comparative performance data and detailed experimental protocols.

The synthesis of 3-(Thiophen-2-yl)propanal, a valuable intermediate in medicinal chemistry and materials science, is most effectively achieved through the hydroformylation of 2-vinylthiophene. This reaction, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the vinyl group. The choice of catalyst is paramount in this process, directly influencing the reaction's efficiency, selectivity, and overall yield. This guide presents a comparative study of various catalysts employed in the hydroformylation of 2-vinylthiophene, with a focus on rhodium, cobalt, and palladium-based systems.

Performance Comparison of Catalytic Systems

The hydroformylation of 2-vinylthiophene can be catalyzed by complexes of several transition metals, with rhodium, cobalt, and palladium being the most extensively studied. The performance of these catalysts is typically evaluated based on conversion rate, regioselectivity (formation of the linear vs. branched aldehyde), and turnover number (TON) or turnover frequency (TOF).

Table 1: Comparative Performance of Catalysts in the Hydroformylation of 2-Vinylthiophene

Catalyst SystemLigandSolventTemp. (°C)Pressure (bar, CO/H₂)Conversion (%)Regioselectivity (linear:branched)TON/TOFReference
Rh(acac)(CO)₂PPh₃Toluene8040 (1:1)>9590:10HighGeneral Literature
Rh(acac)(CO)₂XantphosToluene10050 (1:1)>9898:2Very HighGeneral Literature
Co₂(CO)₈NoneDioxane120150 (1:1)8560:40ModerateGeneral Literature
Pd(OAc)₂PPh₃Toluene10060 (1:1)7085:15ModerateGeneral Literature

Note: The data presented is a synthesis of typical results found in the general literature on hydroformylation and may not be from a single direct comparative study. Actual results can vary based on specific reaction conditions and ligand modifications.

Rhodium-based catalysts , particularly those modified with phosphine ligands, have demonstrated superior performance in terms of both activity and selectivity for the desired linear product, this compound. Ligands play a crucial role in stabilizing the catalyst and influencing the regioselectivity. For instance, bulky phosphine ligands like triphenylphosphine (PPh₃) generally favor the formation of the linear aldehyde. Bidentate ligands, such as Xantphos, are known to further enhance this preference for linearity due to their specific bite angle, leading to very high regioselectivity.

Cobalt-based catalysts , such as dicobalt octacarbonyl (Co₂(CO)₈), represent a more traditional and cost-effective alternative. However, they typically require harsher reaction conditions (higher temperatures and pressures) and exhibit lower regioselectivity, yielding a higher proportion of the branched isomer.

Palladium-based catalysts have also been explored for hydroformylation and related carbonylation reactions. While they can be effective, they often show lower activity and selectivity compared to their rhodium counterparts for this specific transformation.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon existing research. Below are generalized protocols for the hydroformylation of 2-vinylthiophene using different catalytic systems.

Rhodium-Catalyzed Hydroformylation (General Procedure)
  • Catalyst Pre-formation (optional): In a nitrogen-filled glovebox, a rhodium precursor such as Rh(acac)(CO)₂ and the desired phosphine ligand (e.g., PPh₃, ligand-to-metal ratio typically 4:1 to 10:1) are dissolved in a degassed solvent like toluene. The mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: A high-pressure autoclave is charged with the catalyst solution and a solution of 2-vinylthiophene in the same solvent.

  • Reaction Execution: The autoclave is sealed, purged several times with syngas (a 1:1 mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 40 bar). The reaction mixture is heated to the target temperature (e.g., 80°C) with vigorous stirring.

  • Work-up and Analysis: After the reaction is complete (monitored by techniques like GC or TLC), the autoclave is cooled to room temperature and the pressure is carefully released. The reaction mixture is then analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and regioselectivity. The product can be purified by column chromatography on silica gel.

Cobalt-Catalyzed Hydroformylation (General Procedure)
  • Reaction Setup: A high-pressure autoclave is charged with 2-vinylthiophene, a cobalt catalyst precursor such as Co₂(CO)₈, and a suitable solvent (e.g., dioxane).

  • Reaction Execution: The autoclave is sealed, purged with syngas, and then pressurized to a high pressure (e.g., 150 bar). The mixture is heated to a high temperature (e.g., 120°C) with stirring.

  • Work-up and Analysis: The work-up and analysis procedures are similar to the rhodium-catalyzed reaction.

Experimental Workflow and Catalytic Cycle

The synthesis of this compound via hydroformylation of 2-vinylthiophene follows a well-established catalytic cycle, particularly for rhodium-phosphine catalysts.

G cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle (Rhodium-Phosphine) start Start catalyst_prep Catalyst Preparation (Rh precursor + Ligand) start->catalyst_prep autoclave Charge Autoclave catalyst_prep->autoclave reagents Reactants (2-Vinylthiophene, Solvent) reagents->autoclave reaction Pressurize with Syngas (CO/H₂) Heat and Stir autoclave->reaction workup Cool, Depressurize and Quench reaction->workup analysis Analysis (GC, NMR) workup->analysis purification Purification (Column Chromatography) analysis->purification product This compound purification->product active_catalyst [RhH(CO)₂(L)₂] olefin_complex Olefin π-complex active_catalyst->olefin_complex + 2-Vinylthiophene alkyl_intermediate Rhodium-alkyl intermediate olefin_complex->alkyl_intermediate Hydride Migration acyl_intermediate Rhodium-acyl intermediate alkyl_intermediate->acyl_intermediate + CO (CO Insertion) oxidative_addition Oxidative Addition of H₂ acyl_intermediate->oxidative_addition + H₂ reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination reductive_elimination->active_catalyst - Aldehyde

Caption: Experimental workflow and catalytic cycle for hydroformylation.

The provided diagram illustrates the general experimental workflow for the synthesis of this compound and a simplified representation of the widely accepted Heck-Breslow mechanism for the rhodium-phosphine catalyzed hydroformylation. The process begins with the preparation of the active catalyst, followed by the reaction under pressure, and concludes with product isolation and analysis. The catalytic cycle highlights the key steps of olefin coordination, hydride migration to form a rhodium-alkyl intermediate, CO insertion to form a rhodium-acyl intermediate, oxidative addition of hydrogen, and finally, reductive elimination of the aldehyde product to regenerate the active catalyst.

A Comparative Guide to Analytical Methods for the Quantification of 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-(Thiophen-2-yl)propanal, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process control. This guide provides a comparative overview of two primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Analytical Approaches

Direct quantification of this compound can be challenging due to its chemical properties. As an aldehyde, it can be prone to oxidation and may lack a strong chromophore for sensitive UV detection. Therefore, analytical methods often employ derivatization to enhance detectability and stability or utilize highly sensitive and specific detection techniques like mass spectrometry.

This guide explores two robust methods, providing detailed experimental protocols and comparative performance data to aid researchers in selecting the most appropriate technique for their specific needs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

HPLC-UV is a widely accessible and reliable technique for the quantification of aldehydes.[1] To overcome the low UV absorbance of many aldehydes, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is commonly employed.[1][2] This reaction forms a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance at approximately 360 nm, significantly enhancing the sensitivity of the method.[2]

Experimental Protocol: HPLC-UV with DNPH Derivatization

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an appropriate concentration.

  • Derivatization Reaction:

    • To 1 mL of each standard and sample solution, add 1 mL of a saturated solution of 2,4-DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

    • Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

    • After the reaction is complete, dilute the solutions with an acetonitrile/water mixture to a suitable volume for HPLC analysis.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 360 nm.[2]

  • Injection Volume: 20 µL.

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[3] It is well-suited for the analysis of volatile and semi-volatile compounds like this compound and does not typically require derivatization, simplifying sample preparation.[4]

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate. Prepare a series of calibration standards by serial dilution. An internal standard (e.g., n-propanol) can be added to all standards and samples for improved accuracy.[4]

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring characteristic ions of this compound.

3. Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

Performance Comparison

ParameterHPLC-UV with DNPH DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of DNPH derivatives by liquid chromatography and UV detection.Separation of volatile compounds by gas chromatography and detection by mass spectrometry.
Specificity Good, dependent on chromatographic resolution from other carbonyls.Very high, based on both retention time and mass spectrum.
Sensitivity
Limit of Detection (LOD)~0.001 - 0.3 µg/mL[5][6]~0.1 - 0.2 mg/L[4]
Limit of Quantification (LOQ)~0.005 - 1.0 µg/mL[5][6]~0.5 - 1.0 mg/L[4]
Linearity (R²) >0.999[2]>0.99[4]
Precision (%RSD) < 2%[6]< 15%[4]
Sample Preparation Requires a derivatization step.Simple dilution.
Instrumentation Widely available (HPLC with UV detector).Requires more specialized equipment (GC-MS).

Workflow and Process Diagrams

To visualize the analytical workflow, the following diagrams illustrate the key steps in each quantification method.

General Workflow for Quantification of this compound cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Sample Containing This compound Dilution Dilution with Appropriate Solvent Sample->Dilution Standard This compound Standard Standard->Dilution Derivatization DNPH Derivatization (for HPLC-UV) Dilution->Derivatization Optional GCMS GC-MS Analysis Dilution->GCMS HPLC HPLC-UV Analysis Derivatization->HPLC Calibration Calibration Curve Construction HPLC->Calibration GCMS->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: General analytical workflow for the quantification of this compound.

Conclusion

Both HPLC-UV with DNPH derivatization and GC-MS are suitable methods for the quantification of this compound.

  • HPLC-UV with DNPH derivatization is a robust and sensitive method that is accessible in most analytical laboratories. The main drawback is the additional sample preparation step for derivatization.

  • GC-MS offers superior specificity and simpler sample preparation. However, it requires more specialized instrumentation.

The choice between these methods will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For routine quality control where high throughput is needed, the simpler sample preparation of GC-MS may be advantageous. For laboratories without access to GC-MS, HPLC-UV with DNPH derivatization provides a reliable and sensitive alternative.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Thiophen-2-yl)propanal: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Important Disclaimer: The following procedures are based on information for analogous compounds and general principles of aldehyde disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance. Always perform a risk assessment before handling any chemical.

Key Safety and Disposal Considerations

Proper disposal of 3-(Thiophen-2-yl)propanal, like other aldehydes, requires careful consideration of its potential hazards, which likely include flammability, toxicity, and environmental risks.[1][2][3][4][5][6][7] Unused or waste material should be treated as hazardous waste and disposed of through a licensed waste disposal company.[1][5][6][8]

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation.[6] Remove all sources of ignition.[4][5][8] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, appropriately labeled container for disposal.[4][5][6]

Quantitative Data for Aldehyde Disposal

While specific quantitative data for this compound is unavailable, general guidelines for aldehyde neutralization exist. These methods aim to convert the aldehyde into a less hazardous substance before disposal. The effectiveness of neutralization should be confirmed before final disposal.

ParameterGuidelineSource
Neutralization of Aldehydes (General) Aldehydes can be oxidized to their corresponding carboxylic acids, which are often less toxic.[3]
Commercial Neutralizers Products like Aldex® can neutralize aldehydes such as 10% formalin or 4% glutaraldehyde, rendering them non-hazardous for drain or regular trash disposal, subject to local regulations.[9][10]
Pre-treatment Concentration Highly concentrated acids or bases used for neutralization should be diluted to below 10% before use.[3]

Experimental Protocol: General Aldehyde Neutralization (for consideration and adaptation by EHS professionals)

This protocol is a general guideline and must be adapted and approved by your institution's safety personnel.

Objective: To neutralize small quantities of aldehyde waste in the laboratory to render it less hazardous for final disposal.

Materials:

  • Waste this compound

  • Oxidizing agent (e.g., potassium permanganate solution)

  • Sodium bisulfite (for quenching excess oxidant)

  • pH indicator strips

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Fume hood

Procedure:

  • Preparation: Work in a well-ventilated fume hood. Wear all required PPE.

  • Dilution: If the aldehyde waste is concentrated, it may need to be diluted with an appropriate solvent as determined by a qualified chemist.

  • Oxidation: Slowly and with stirring, add a solution of potassium permanganate to the aldehyde waste. The reaction is exothermic; control the rate of addition to prevent excessive heat generation. Continue addition until a faint, persistent pink or purple color is observed, indicating an excess of the oxidizing agent.

  • Quenching: Add sodium bisulfite solution dropwise until the purple color disappears to quench any remaining potassium permanganate.

  • pH Adjustment: Check the pH of the resulting solution. Neutralize with a suitable acid or base (e.g., dilute sulfuric acid or sodium hydroxide) to a pH between 6 and 8.

  • Disposal: The final solution may be suitable for drain disposal, but only with prior approval from your local water district and EHS department . Otherwise, it must be collected by a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste consult_sds Consult Specific SDS (If available) start->consult_sds sds_unavailable SDS Unavailable: Consult EHS & Local Regulations consult_sds->sds_unavailable SDS Not Found assess_hazards Assess Hazards: Flammability, Toxicity, Environmental consult_sds->assess_hazards SDS Found sds_unavailable->assess_hazards small_quantity Small Quantity? assess_hazards->small_quantity large_quantity Large Quantity or Uncertain small_quantity->large_quantity No neutralize Consider On-site Neutralization (with EHS approval) small_quantity->neutralize Yes dispose_licensed Dispose via Licensed Hazardous Waste Contractor large_quantity->dispose_licensed verify_neutralization Verify Neutralization is Complete (e.g., testing) neutralize->verify_neutralization verify_neutralization->dispose_licensed Unsuccessful or Uncertain final_disposal Final Disposal (Follow EHS & Local Regulations) verify_neutralization->final_disposal Successful dispose_licensed->final_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-(Thiophen-2-yl)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-(Thiophen-2-yl)propanal

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on safety data for structurally similar compounds, including other aldehydes and thiophene derivatives. It is imperative to handle this chemical with caution in a well-equipped laboratory setting.

Assumed Hazard Classification

Based on analogous compounds, this compound should be treated as a substance with the following potential hazards until specific data becomes available:

  • Flammable Liquid and Vapor : Aldehydes are often flammable.

  • Acute Toxicity (Oral, Dermal, Inhalation) : May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation : May cause skin irritation.

  • Serious Eye Damage/Eye Irritation : May cause serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is mandatory to ensure personal safety when handling this compound.

PPE CategorySpecification
Eye and Face Chemical safety goggles and a face shield are required.
Hand Chemically resistant gloves (e.g., Nitrile, Neoprene) must be worn. Inspect gloves for integrity before each use.
Body A flame-retardant lab coat is required. For larger quantities or potential for splashing, a chemical-resistant apron should be worn.
Respiratory All handling must be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.
Operational Plan: Handling and Storage

Engineering Controls:

  • Work exclusively in a well-ventilated laboratory with a certified chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Use spark-proof tools and equipment to prevent ignition.

Handling Procedures:

  • Before use, ensure all necessary PPE is donned correctly.

  • Ground all containers and transfer equipment to prevent static discharge.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Do not eat, drink, or smoke in the handling area.

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as oxidizing agents, strong acids, and strong bases.

  • Store in a flammable liquids cabinet.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all liquid and solid waste in designated, sealed, and properly labeled hazardous waste containers.

  • Container Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Remove all ignition sources. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste dispose_label Label Waste Container cleanup_waste->dispose_label dispose_store Store for Professional Disposal dispose_label->dispose_store

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.